4-chlorobut-2-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXWJHXUZIGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157803 | |
| Record name | Chlorotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-03-0 | |
| Record name | Chlorotetrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chlorobut-2-ynoic Acid: A Technical Overview of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobut-2-ynoic acid, a halogenated derivative of butynoic acid, represents a molecule of interest for synthetic chemists due to its trifunctional nature, incorporating a carboxylic acid, a carbon-carbon triple bond (alkyne), and an alkyl chloride. Despite its potential as a versatile building block in organic synthesis, a comprehensive review of its chemical properties and detailed experimental protocols is conspicuously absent in publicly accessible scientific literature. This technical guide consolidates the limited available data for this compound (CAS No. 13280-03-0), addresses the significant data gaps, and provides a theoretical framework for its reactivity based on the constituent functional groups. This document aims to serve as a foundational resource for researchers considering the use of this compound in novel synthetic pathways.
Introduction
This compound is an organic compound with the molecular formula C₄H₃ClO₂.[1] Its structure features a four-carbon chain with a carboxylic acid group at one terminus, a chlorine atom at the other, and a triple bond at the 2-position. This unique arrangement of functional groups suggests a high degree of reactivity and potential for diverse chemical transformations. However, a thorough investigation of scientific databases and chemical supplier information reveals a significant scarcity of empirical data on its physicochemical properties, synthesis, and reactivity. This guide will present the available information and offer predicted properties and reactivity patterns to aid researchers in their work with this compound.
Physicochemical Properties
Quantitative experimental data for the physical properties of this compound are largely unavailable in the current body of scientific literature. Commercial suppliers of this compound, while confirming its molecular formula and weight, do not provide specific details on properties such as melting point, boiling point, or solubility.[2][3] The data presented in Table 1 is therefore a combination of reported information and computationally predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₃ClO₂ | [1] |
| Molecular Weight | 118.52 g/mol | [1] |
| CAS Number | 13280-03-0 | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| pKa | Data not available (Predicted to be acidic) | N/A |
| Solubility | Data not available (Predicted to be soluble in polar organic solvents) | N/A |
| Appearance | Data not available | N/A |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the public domain. However, based on general principles of organic chemistry, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of propargyl alcohol with a chlorinating agent to form 3-chloro-1-propyne, followed by carboxylation. An alternative and more likely route would start from but-2-yne-1,4-diol, which can be selectively chlorinated and subsequently oxidized to the carboxylic acid.
dot
Caption: Proposed synthetic pathway for this compound.
General Experimental Considerations (Hypothetical)
-
Monochlorination of But-2-yne-1,4-diol: This step would require careful control of stoichiometry to favor the formation of the monochlorinated product over the dichlorinated byproduct. The reaction would likely be carried out at low temperatures in an appropriate aprotic solvent.
-
Oxidation: The primary alcohol of 4-chlorobut-2-yn-1-ol would then be oxidized to the carboxylic acid. A variety of oxidizing agents could be employed, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or a milder alternative like pyridinium chlorochromate (PCC) followed by further oxidation.
-
Purification: Purification of the final product would likely involve extraction and column chromatography to separate it from any unreacted starting materials, byproducts, and the oxidizing agent.
-
Characterization: The structure of the synthesized this compound would need to be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three functional groups. The interplay between these groups allows for a wide range of potential chemical transformations.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety is expected to undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents, to yield amides.
-
Reduction: Reduction to the corresponding primary alcohol, 4-chlorobut-2-yn-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Alkyne
The internal alkyne can participate in various addition reactions:
-
Hydrogenation: Partial reduction with Lindlar's catalyst would yield (Z)-4-chlorobut-2-enoic acid, while complete reduction would lead to 4-chlorobutanoic acid.
-
Halogenation: Addition of halogens (e.g., Br₂) across the triple bond.
-
Cycloadditions: Participation as a dienophile or dipolarophile in cycloaddition reactions.
Reactivity of the Alkyl Chloride
The primary alkyl chloride is susceptible to nucleophilic substitution reactions:
-
SN2 Reactions: A variety of nucleophiles (e.g., azides, cyanides, thiols) can displace the chloride ion.
dot
Caption: Key reaction pathways of this compound.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or any potential involvement in signaling pathways of this compound. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various assays, but any such activity is purely speculative at this time.
Conclusion
This compound is a chemical entity with significant potential in organic synthesis that remains largely unexplored. The lack of available experimental data on its physical properties, synthesis, and reactivity presents both a challenge and an opportunity for researchers. This technical guide has summarized the limited existing information and provided a theoretical framework for its chemical behavior. Further experimental investigation is necessary to fully elucidate the properties of this compound and unlock its potential as a valuable tool for the synthesis of novel molecules in the fields of materials science, agrochemicals, and pharmaceuticals. Researchers are encouraged to approach the handling and use of this compound with caution, given the absence of comprehensive safety and toxicity data.
References
An In-depth Technical Guide to 4-Chlorobut-2-ynoic Acid: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chlorobut-2-ynoic acid, a halogenated acetylenic carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported synthetic methods with computational data and analysis of analogous compounds to detail its molecular structure, stereochemistry, and potential reactivity. This guide is intended to serve as a foundational resource for researchers interested in the application of small, functionalized alkynes in chemical synthesis and drug design.
Molecular Structure and Properties
This compound, with the chemical formula C₄H₃ClO₂, is a small molecule featuring a terminal carboxylic acid group and a chlorine atom attached to a butyne backbone. The presence of the electron-withdrawing chlorine atom and the triple bond makes it a potentially reactive building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are a combination of data from chemical suppliers and computational predictions, highlighting the current lack of extensive experimental characterization in publicly accessible literature.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-2-butynoic acid | |
| CAS Number | 13280-03-0 | [1][2] |
| Molecular Formula | C₄H₃ClO₂ | [1][2] |
| Molecular Weight | 118.52 g/mol | [1][2] |
| SMILES | O=C(O)C#CCCl | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| logP (predicted) | 0.3132 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Molecular Structure Diagram
The linear geometry of the alkyne group is a defining feature of the molecule's structure. A 2D representation of the molecular structure is provided below.
Caption: 2D structure of this compound.
Stereochemistry
The stereochemistry of this compound is straightforward due to the presence of the carbon-carbon triple bond. The sp-hybridized carbons of the alkyne impart a linear geometry to that portion of the molecule. Consequently, unlike its alkene analogue, (E/Z)-isomerism is not possible around the 2,3-position. As there are no chiral centers in the molecule, this compound is achiral and does not exhibit enantiomerism.
Synthesis Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, methods for its preparation can be inferred from the synthesis of its esters. Two primary routes have been described:
Synthesis via Oxidation of 4-Chloro-2-butyn-1-ol
This method involves the oxidation of the corresponding alcohol.
-
Step 1: Synthesis of 4-Chloro-2-butyn-1-ol: This precursor can be obtained from the reaction of 2-butyne-1,4-diol with thionyl chloride. This reaction should be performed with caution as it can be vigorous.
-
Step 2: Oxidation to this compound: The resulting 4-chloro-2-butyn-1-ol is then oxidized to the carboxylic acid using a strong oxidizing agent such as chromic acid.
Experimental Protocol (General Outline):
-
Caution: Chromic acid is a strong oxidant and is corrosive and carcinogenic. Appropriate personal protective equipment should be used.
-
Dissolve 4-chloro-2-butyn-1-ol in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromic acid (e.g., Jones reagent) to the cooled solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Synthesis via Carboxylation of a Lithiated Propargyl Chloride Derivative
This route involves the formation of an organolithium reagent followed by quenching with carbon dioxide.
-
Step 1: Lithiation of Propargyl Chloride: Propargyl chloride is treated with a strong base, such as n-butyllithium, at low temperature to form the lithium derivative.
-
Step 2: Carboxylation: The resulting lithium acetylide is then reacted with solid carbon dioxide (dry ice) to form the lithium carboxylate salt.
-
Step 3: Acidification: Acidic workup protonates the carboxylate to yield this compound.
Experimental Protocol (General Outline):
-
Caution: n-Butyllithium is a pyrophoric reagent. This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Dissolve propargyl chloride in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution with stirring.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the lithium acetylide.
-
Add crushed dry ice to the reaction mixture in excess.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the crude product.
-
Purify as needed.
Caption: Overview of synthetic pathways to this compound.
Spectroscopic Data
No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located at the time of this report. The following are predicted spectral features based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: Two signals would be expected: a singlet for the methylene protons (CH₂) adjacent to the chlorine atom, and a broad singlet for the carboxylic acid proton. The chemical shift of the methylene protons would likely be in the range of 4.0-4.5 ppm due to the deshielding effects of the adjacent alkyne and chlorine atom. The carboxylic acid proton signal would be expected downfield, typically >10 ppm.
-
¹³C NMR: Four distinct carbon signals would be expected: the carboxylic carbon (~160-170 ppm), the two sp-hybridized carbons of the alkyne (~70-90 ppm), and the methylene carbon attached to the chlorine (~40-50 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
-
C≡C stretch: A weak absorption around 2200-2260 cm⁻¹.
-
C=O stretch: A strong absorption band in the range of 1700-1725 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of COOH, Cl, and cleavage of the carbon-carbon bonds.
Potential Reactivity and Applications
The bifunctional nature of this compound, possessing both a nucleophilic alkyne and an electrophilic carbon bearing a chlorine atom, as well as a carboxylic acid group, suggests its potential as a versatile building block in organic synthesis.
Hypothetical Signaling Pathway Inhibition
While no specific biological activity has been reported for this compound, its structure is reminiscent of small molecule inhibitors that can target enzymes through covalent modification. The electrophilic nature of the carbon-chlorine bond and the potential for the alkyne to participate in reactions suggests it could act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, or lysine) in their active sites. A hypothetical mechanism of enzyme inhibition is depicted below.
Caption: Proposed mechanism of irreversible enzyme inhibition.
Conclusion
This compound is a molecule with interesting structural features that suggest its utility in synthetic chemistry and potentially as a starting point for the design of bioactive compounds. However, a significant lack of published experimental data necessitates further research to fully characterize its properties and explore its reactivity. This guide provides a summary of the currently available information and predictive data to aid future research endeavors.
References
Spectroscopic Data of 4-chlorobut-2-ynoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the expected spectroscopic data for 4-chlorobut-2-ynoic acid (CAS 13280-03-0). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for acquiring this data are also provided. This guide is intended to serve as a reference for researchers in the planning and execution of analytical work involving this compound.
Introduction
This compound is a halogenated carboxylic acid containing an alkyne functional group. Its structure suggests potential applications as a building block in organic synthesis, particularly for the introduction of a reactive four-carbon chain. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide addresses the expected spectroscopic signature of this compound across three common analytical techniques: NMR, IR, and MS.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~4.3 | Singlet | 2H | -CH₂Cl |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C=O |
| ~80-85 | -C≡C-CH₂Cl |
| ~75-80 | -COOH-C≡C- |
| ~30-35 | -CH₂Cl |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2260-2100 | Medium-Weak | C≡C stretch (alkyne) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1400 | Medium | O-H bend |
| ~1250 | Medium | C-O stretch |
| ~700-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 118/120 | [M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 73 | [M-Cl]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrumentation:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with known functional group frequencies.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC) or with a direct insertion probe.
-
Solvent for sample preparation (e.g., methanol or dichloromethane)
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduction into the Mass Spectrometer:
-
GC-MS: Inject the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and heat to volatilize the sample.
-
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the fragments. Look for the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Synthesis and Discovery of 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 4-chlorobut-2-ynoic acid, a valuable intermediate in organic synthesis. This document details established synthetic routes, experimental protocols, and quantitative data associated with the preparation of this compound and its derivatives.
Introduction and Discovery
This compound, also known as chlorotetrolic acid, is a halogenated acetylenic carboxylic acid. Its chemical structure, featuring a terminal alkyne and a carboxylic acid functional group, makes it a versatile building block in the synthesis of more complex molecules. While the precise historical moment of its initial discovery is not extensively documented in readily available literature, early preparations of the compound were described by M. Olomucki in the late 1950s. The primary interest in this molecule lies in its utility as a synthetic intermediate, particularly in the modification of biological macromolecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 13280-03-0 | ChemScene |
| Molecular Formula | C₄H₃ClO₂ | ChemScene |
| Molecular Weight | 118.52 g/mol | ChemScene |
| Synonyms | 2-Butynoic acid, 4-chloro-; Chlorotetrolic acid | ChemScene, Organic Syntheses |
Synthetic Routes
There are two primary methods reported for the synthesis of this compound. Both routes offer distinct advantages in terms of starting materials and yields.
Route 1: Oxidation of 4-Chloro-2-butyn-1-ol
This two-step process begins with the chlorination of 2-butyne-1,4-diol, followed by the oxidation of the resulting alcohol to the carboxylic acid.
Caption: Synthesis of this compound via oxidation.
Route 2: Carboxylation of Propargyl Chloride
A more direct and higher-yielding approach involves the carboxylation of the lithium salt of propargyl chloride.
Caption: Synthesis of this compound via carboxylation.
Quantitative Data Summary
The following table summarizes the reported yields and physical properties for the synthesis of this compound and its methyl ester.
| Synthesis Step | Product | Yield | Boiling Point (Ester) | Refractive Index (n²²D) (Ester) | Reference |
| Chlorination of 2-butyne-1,4-diol | 4-Chloro-2-butyn-1-ol | 45% | - | - | [1] |
| Oxidation of 4-chloro-2-butyn-1-ol | This compound | 40% | - | - | [1] |
| Carboxylation of lithiated propargyl chloride | This compound | 85% | - | - | [1] |
| Esterification of this compound | Methyl 4-chloro-2-butynoate | 54% | - | - | [1] |
| Direct synthesis from propargyl chloride | Methyl 4-chloro-2-butynoate | 81-83% | 41°C (0.25 mm) | 1.4728 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound and its derivatives. The following protocols are based on established literature.[1]
Synthesis of Methyl 4-chloro-2-butynoate (Direct Route)
This procedure is preferred as it avoids the isolation of the potentially explosive free acid.
Materials:
-
Propargyl chloride
-
Methyllithium
-
Methyl chloroformate
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
A solution of methyllithium in diethyl ether is prepared or obtained commercially.
-
The methyllithium solution is cooled to -78°C in a dry, inert atmosphere (e.g., argon or nitrogen).
-
Propargyl chloride is added dropwise to the cooled methyllithium solution, maintaining the temperature below -70°C.
-
After the addition is complete, the mixture is stirred for an additional hour at -78°C.
-
Methyl chloroformate is then added dropwise, again maintaining the low temperature.
-
The reaction mixture is allowed to warm slowly to 0 to -5°C over a period of 3-4 hours, during which a fine precipitate will form.
-
Water is added dropwise with efficient stirring to quench the reaction.
-
The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined ether solutions are dried over anhydrous magnesium sulfate.
-
The ether is removed under reduced pressure using a rotary evaporator.
-
The residual liquid is distilled under reduced pressure to afford pure methyl 4-chloro-2-butynoate.
Synthesis of this compound (via Carboxylation)
Materials:
-
Propargyl chloride
-
A suitable lithium base (e.g., n-butyllithium)
-
Dry carbon dioxide (solid or gas)
-
Anhydrous diethyl ether or tetrahydrofuran
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of the lithium base in an anhydrous ether is cooled to -78°C under an inert atmosphere.
-
Propargyl chloride is added dropwise to form the lithium derivative.
-
Dry carbon dioxide is then introduced into the reaction mixture. This can be done by bubbling CO₂ gas through the solution or by adding crushed dry ice.
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the this compound.
-
The product can be extracted with a suitable organic solvent and purified by recrystallization or distillation (with caution, as the acid is reported to be potentially explosive).
Logical Workflow for Synthesis Route Selection
The choice of synthetic route depends on the desired final product (acid or ester) and considerations of yield and safety.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The synthesis of this compound is well-established, with the carboxylation of lithiated propargyl chloride offering the most efficient route to the free acid. For applications requiring the corresponding ester, a direct synthesis from propargyl chloride and an alkyl chloroformate is the preferred method due to its high yield and inherent safety, as it avoids the isolation of the potentially unstable free acid. This compound remains a significant tool for chemists engaged in the synthesis of complex organic molecules and the chemical modification of biological systems.
References
4-Chlorobut-2-ynoic Acid: A Technical Guide to its Putative Mechanism of Action as a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action of 4-chlorobut-2-ynoic acid as an enzyme inhibitor. In the absence of direct experimental data for this specific compound, this document synthesizes current knowledge of related haloalkynoic acids and covalent inhibitors to propose a scientifically grounded putative mechanism. It is anticipated that this compound functions as an irreversible covalent inhibitor, targeting nucleophilic residues within enzyme active sites. This guide provides a theoretical framework for its inhibitory action, outlines potential enzyme targets, and details the requisite experimental protocols for the empirical validation of its mechanism.
Introduction
This compound is a small organic molecule featuring a reactive chloroalkyne moiety. While specific studies on its biological activity are not extensively documented in publicly available literature, its chemical structure is highly suggestive of a role as a covalent enzyme inhibitor. Covalent inhibitors form a stable, long-lasting bond with their target protein, leading to prolonged and often irreversible inactivation. This mode of action can offer significant advantages in drug development, including increased potency and duration of effect.
This whitepaper serves as a detailed technical guide for researchers interested in the potential inhibitory activities of this compound. It will cover the theoretical basis for its mechanism of action, propose potential enzyme targets, and provide comprehensive experimental workflows for its characterization.
Proposed Mechanism of Action: Covalent Inhibition
The core of this compound's inhibitory potential lies in its chemical structure: a terminal alkyne activated by an adjacent chloromethyl group. This configuration renders the butynoyl scaffold an electrophilic "warhead" susceptible to nucleophilic attack from amino acid residues within an enzyme's active site.
The most probable mechanism is an irreversible covalent modification. Upon binding to the target enzyme, a nucleophilic residue, typically a cysteine thiol group (-SH) but potentially also a lysine amine (-NH2), histidine imidazole, or serine hydroxyl (-OH), would attack one of the sp-hybridized carbons of the alkyne. The presence of the electron-withdrawing chloro group enhances the electrophilicity of the alkyne, facilitating this reaction.
The Biological Activity of 4-Chlorobut-2-ynoic Acid Derivatives: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively detailing the biological activity of 4-chlorobut-2-ynoic acid and its specific derivatives is notably scarce. This guide, therefore, provides an in-depth analysis based on the activities of structurally similar compounds, particularly its alkene analogue, (E)-4-chlorobut-2-enoic acid, and other haloalkynoic and alkynoic acids. The information presented herein is intended to infer potential biological activities, mechanisms of action, and relevant experimental protocols for this compound derivatives, serving as a foundational resource for researchers and drug development professionals.
Introduction: Chemical Reactivity and Biological Potential
This compound is an organic compound featuring a carboxylic acid, a carbon-carbon triple bond (alkyne), and a chlorine atom. This combination of functional groups suggests a high degree of chemical reactivity, making its derivatives promising candidates for biological investigation. The alkyne moiety can participate in various chemical reactions and interactions within a biological system, while the chlorine atom can act as a leaving group in nucleophilic substitution reactions. This inherent reactivity is a key factor in the potential for these compounds to modulate biological processes.
Alkynes are present in a number of pharmaceuticals, including the contraceptive noretynodrel and the antifungal agent terbinafine.[1] Furthermore, molecules known as ene-diynes, which contain an alkene between two alkyne groups, are among the most potent antitumor drugs known.[1] This underscores the potential of alkyne-containing molecules in drug discovery.
Inferred Biological Activities
Based on the activities of analogous compounds, derivatives of this compound are predicted to exhibit a range of biological effects, including enzyme inhibition, anticancer activity, and antimicrobial properties.
Enzyme Inhibition
The structural features of this compound derivatives make them potential inhibitors of various enzymes. The triple bond, in conjunction with the electron-withdrawing nature of the adjacent carboxylic acid, can render the alkyne susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, potentially leading to irreversible inhibition.
Studies on other 2-alkynoic acids have demonstrated their ability to act as competitive inhibitors of enzymes involved in fatty acid biosynthesis.[2] For instance, long-chain 2-alkynoic acids have been shown to inhibit the InhA enzyme in mycobacteria, which is a crucial component of the fatty acid synthase II (FASII) system.[2] This inhibition of mycolic acid biosynthesis ultimately leads to mycobacterial cell death.[2]
Anticancer Activity
Derivatives of the alkene analogue, (E)-4-chlorobut-2-enoic acid, have shown cytotoxic effects on cancer cell lines.[3] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.[3] It is plausible that this compound derivatives could exert similar or even more potent anticancer effects due to the increased reactivity of the alkyne group.
The antiproliferative effects of various synthetic alkynes have been documented, with some demonstrating potent activity against a range of cancer cell lines.[4][5] The mechanism of action for some anticancer agents containing an alkyne "warhead" involves the generation of highly reactive radical intermediates that can cause DNA damage within tumor cells.[1]
Antimicrobial Activity
Substituted derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid have been reported to exhibit moderate antimicrobial activity.[6] Additionally, 2-alkynoic acids have shown bactericidal activity against Mycobacterium smegmatis.[2] The introduction of heteroatoms into the carbon chain of these alkynoic acids was found to enhance their antimycobacterial activity.[2] Given these findings, this compound derivatives represent a class of compounds with potential for development as novel antimicrobial agents.
Quantitative Data from Analogous Compounds
Table 1: Anticancer Activity of Selected Alkyne-Containing Compounds and Analogues
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| 1,3-Diyne derivative 2g | HeLa (cervical cancer) | Not specified, but noted as potent | [5] |
| 1,3-Diyne derivative 2d | HeLa (cervical cancer) | Not specified, but noted as potent | [5] |
| 1,3-Diyne derivative 2w | HeLa (cervical cancer) | Not specified, but noted as potent | [5] |
| 3-Benzylidenechroman-4-one 4a | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [7] |
| Oleanolic acid derivative 17 | PC3 (prostate cancer) | 0.39 µM | [8] |
| Oleanolic acid derivative 28 | A549 (lung cancer) | 0.22 µM | [8] |
Table 2: Antimycobacterial Activity of 2-Alkynoic Acids
| Compound | Target Organism | Activity (MIC) | Reference |
| 2-Hexadecynoic acid (2-HA) | Mycobacterium smegmatis | Not specified, but noted as potent | [2] |
| 2-Octadecynoic acid (2-OA) | Mycobacterium smegmatis | Not specified, but noted as potent | [2] |
| 4-(Alkylthio)but-2-ynoic acids | Mycobacterium bovis BCG | Better than parental 2-alkynoic acids | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives would likely start from commercially available this compound. Standard organic chemistry reactions could be employed to modify the carboxylic acid group, for example, through esterification or amidation to produce a library of compounds.
Example Protocol for Amide Synthesis:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture and continue stirring until the reaction is complete (monitored by thin-layer chromatography).
-
Work up the reaction mixture to remove byproducts and purify the final amide derivative, typically by column chromatography.
-
Characterize the purified compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be described.
General Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.
-
Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or a well in a microplate), combine the enzyme, buffer, and varying concentrations of the inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the rate of the reaction by measuring the appearance of a product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives are limited, the available information on structurally related compounds strongly suggests their potential as valuable leads in drug discovery. Their inherent reactivity points towards possible roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. Elucidating their mechanisms of action and identifying specific molecular targets will be crucial for their development as therapeutic agents. The protocols and inferred activities outlined in this guide provide a solid foundation for initiating such investigations.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-4-chlorobut-2-enoic acid | 16197-90-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chlorobut-2-ynoic acid (CAS No. 13280-03-0). Due to the limited availability of experimental data for this specific compound, this document also presents relevant data from its structural analogs, (E)-4-chlorobut-2-enoic acid and 4-chlorobutanoic acid, to offer a comparative and theoretical context. The guide includes a summary of computational data, discusses potential biological activities based on related compounds, and provides a hypothetical workflow for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a halogenated carboxylic acid with a molecular formula of C₄H₃ClO₂.[1][2] Its structure, featuring a reactive alkyne group and a chlorine atom, makes it a potentially valuable building block in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of the electron-withdrawing chlorine atom and the triple bond are expected to significantly influence its reactivity and biological activity. This guide summarizes the current state of knowledge regarding its physicochemical properties.
Physicochemical Properties
A significant challenge in providing a complete profile for this compound is the scarcity of experimentally determined data. Much of the available information is based on computational models.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analogs for comparative purposes. It is crucial to note that the properties of the alkyne, alkene, and alkane analogs will differ significantly due to variations in their electronic structure and geometry.
| Property | This compound | (E)-4-Chlorobut-2-enoic acid | 4-Chlorobutanoic acid |
| CAS Number | 13280-03-0[1][2] | 16197-90-3[3] | 627-00-9 |
| Molecular Formula | C₄H₃ClO₂[1][2] | C₄H₅ClO₂[3] | C₄H₇ClO₂ |
| Molecular Weight | 118.52 g/mol [1][2] | 120.53 g/mol [3] | 122.55 g/mol |
| Melting Point | Data not available | 77 °C[4] | 12-16 °C |
| Boiling Point | Data not available | Data not available | 196 °C at 22 mmHg |
| pKa | Data not available | Data not available | Data not available |
| Solubility | Data not available | Soluble in polar solvents[5] | Moderately soluble in water; soluble in polar aprotic solvents[6] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | Data not available | Data not available |
| LogP (Computed) | 0.3132[1] | Data not available | Data not available |
| Hydrogen Bond Donors | 1[1] | Data not available | Data not available |
| Hydrogen Bond Acceptors | 1[1] | Data not available | Data not available |
| Rotatable Bonds | 0[1] | Data not available | Data not available |
Note: The data for 4-chlorobutanoic acid is provided for general comparison of a saturated analogue. The presence of the double and triple bonds in the other molecules significantly alters their properties.
Spectral Data
-
¹H NMR: A spectrum would likely show a singlet or a triplet for the proton on the carbon bearing the chlorine, and a signal for the carboxylic acid proton. The chemical shifts would be influenced by the electronegativity of the chlorine and the deshielding effect of the alkyne.
-
¹³C NMR: Four distinct carbon signals would be expected: one for the carboxylic acid carbon, two for the acetylenic carbons, and one for the carbon bonded to the chlorine. The chemical shifts of the sp-hybridized carbons would be characteristic of an alkyne.
-
IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹, which may be weak or absent depending on symmetry), and the C-Cl stretch (~600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles.
Hypothetical Synthetic Workflow
The synthesis could potentially start from but-2-yn-1,4-diol, followed by a selective monochlorination and subsequent oxidation of the remaining alcohol to a carboxylic acid.
Caption: A potential multi-step synthesis of this compound.
Purification
Purification of the final product would likely involve standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which is currently unknown.
Reactivity and Biological Activity
Chemical Reactivity
The chemical reactivity of this compound is expected to be dictated by its three functional groups: the carboxylic acid, the alkyne, and the alkyl chloride. The carboxylic acid can undergo esterification and amidation. The alkyne can participate in addition reactions and could be a substrate for click chemistry. The chlorine atom is susceptible to nucleophilic substitution.
Potential Biological Activity
There is no direct research on the biological activity of this compound. However, studies on its analog, (E)-4-chlorobut-2-enoic acid, suggest potential mechanisms of action that could be relevant. This analog has been reported to exhibit biological activities such as enzyme inhibition and protein modification.[3] The reactive nature of the α,β-unsaturated system in the enoic acid, which is a Michael acceptor, is likely responsible for these activities. While the alkyne in this compound is not a classical Michael acceptor, its electrophilic character, enhanced by the adjacent electron-withdrawing groups, could still allow it to react with nucleophilic residues in biological macromolecules.
Hypothetical Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for this compound, if it were to exhibit biological activity, could involve the covalent modification of enzyme active sites. Nucleophilic residues such as cysteine or histidine in an enzyme's active site could attack the electrophilic carbon of the C-Cl bond or one of the sp-hybridized carbons of the alkyne, leading to irreversible inhibition.
Caption: Covalent modification of an enzyme by this compound.
Conclusion
This compound is a compound of interest for which there is a notable lack of publicly available experimental data. This guide has compiled the existing computational data and provided a comparative analysis with its structural analogs. The hypothetical synthesis and mechanism of action presented here are intended to guide future research efforts. Further experimental investigation is necessary to fully characterize the physicochemical properties and biological activities of this compound to unlock its potential in drug discovery and organic synthesis.
References
An In-depth Technical Guide to 4-chlorobut-2-ynoic acid: Synthesis, Reactivity, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-chlorobut-2-ynoic acid is a halogenated internal alkyne carboxylic acid with potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its structure, physicochemical properties, and expected reactivity based on established principles of alkyne and carboxylic acid chemistry. While specific literature on this compound is limited, this document extrapolates its synthetic pathways and potential applications in drug development by drawing parallels with related 2-alkynoic acids and haloalkynes. A critical clarification regarding its classification as an internal, not terminal, alkyne is also addressed.
Introduction
Alkynes are fundamental functional groups in organic chemistry, prized for their unique linear geometry and reactivity, which allows for their transformation into a diverse array of molecular architectures. In the context of drug discovery, the incorporation of alkyne moieties can introduce conformational rigidity, improve metabolic stability, and provide a handle for bioorthogonal conjugation. This compound (CAS No. 13280-03-0) presents an interesting scaffold, combining the functionalities of a carboxylic acid, an internal alkyne, and an alkyl chloride. This trifunctional nature suggests its potential utility in the synthesis of complex molecules and as a fragment in drug design.
This technical guide aims to provide a detailed exploration of this compound, addressing its synthesis, characteristic reactions, and prospective role in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties of this compound is presented in Table 1. The structure features a four-carbon chain with a carboxylic acid at one terminus, a chlorine atom at the other, and a carbon-carbon triple bond at the C2-C3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13280-03-0 | ChemScene |
| Molecular Formula | C₄H₃ClO₂ | ChemScene |
| Molecular Weight | 118.52 g/mol | ChemScene |
| SMILES | O=C(O)C#CCCl | ChemScene |
| Classification | Internal Alkyne, Carboxylic Acid, Alkyl Halide | IUPAC Nomenclature |
Clarification on Alkyne Classification: It is crucial to note that this compound is an internal alkyne . The triple bond is located between the second and third carbon atoms of the butanoic acid chain. This is in contrast to a terminal alkyne, where the triple bond would be at the end of the carbon chain. This structural feature dictates its reactivity, as it lacks the acidic proton characteristic of terminal alkynes.
Synthesis of this compound: Postulated Methodologies
Experimental Protocol: A Postulated Synthesis
Objective: To synthesize this compound from commercially available starting materials.
Proposed Reaction Scheme:
Figure 1: Postulated two-step synthesis of this compound.
Step 1: Synthesis of 3-chloroprop-1-yne from Propargyl Alcohol
-
To a stirred solution of propargyl alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add pyridine (1.2 eq) dropwise.
-
Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-chloroprop-1-yne.
-
Purify the product by distillation.
Step 2: Carboxylation of 3-chloroprop-1-yne to this compound
-
Dissolve 3-chloroprop-1-yne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, maintaining the temperature at -78 °C. The formation of the lithium acetylide can be observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 2-3 hours, or add crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Reactivity and Potential Transformations
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the internal alkyne, and the primary alkyl chloride.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to an acyl chloride (e.g., using SOCl₂ or oxalyl chloride) followed by reaction with an amine to yield amides.
-
Reduction: Reduction to the corresponding alcohol, 4-chlorobut-2-yn-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Internal Alkyne
The internal alkyne is a site of rich chemical reactivity.
-
Reduction:
-
Partial Reduction: Stereoselective reduction to the corresponding (Z)- or (E)-alkene can be achieved. For example, Lindlar's catalyst would yield (Z)-4-chlorobut-2-enoic acid, while a dissolving metal reduction (e.g., Na in liquid NH₃) would produce the (E)-isomer.
-
Full Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will reduce the alkyne to an alkane, yielding 4-chlorobutanoic acid.
-
-
Cycloaddition Reactions:
-
[3+2] Cycloadditions: The alkyne can act as a dipolarophile in reactions with 1,3-dipoles such as azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are valuable for constructing five-membered heterocyclic rings.
-
[4+2] Cycloadditions (Diels-Alder): While less reactive than electron-deficient alkenes, internal alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes, particularly at high temperatures, to form substituted cyclohexadiene derivatives.
-
-
Addition Reactions: The triple bond can undergo electrophilic and nucleophilic additions, though typically less readily than alkenes.
Reactions of the Alkyl Chloride
The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups at the 4-position, such as azides, amines, thiols, and cyanides.
The interplay of these reactive sites allows for complex molecular scaffolds to be built from this compound. A workflow illustrating these potential transformations is shown below.
Figure 2: Potential reaction pathways of this compound.
Role in Drug Development and Medicinal Chemistry
While there are no specific examples in the literature of this compound being used in drug development, its structural motifs are present in various bioactive molecules.
-
Scaffold for Heterocycle Synthesis: As mentioned, the alkyne functionality is a precursor to a variety of heterocycles through cycloaddition reactions. Triazoles and isoxazoles, for instance, are common in pharmaceuticals due to their ability to act as bioisosteres and engage in hydrogen bonding.
-
Linker Moiety: The linear, rigid nature of the but-2-ynoic acid backbone makes it a candidate for use as a linker in designing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug conjugates.
-
Fragment-Based Drug Discovery: this compound could serve as a valuable fragment in fragment-based screening campaigns. The carboxylic acid provides a handle for protein interaction, while the chloro-alkyne portion can explore hydrophobic pockets and provide vectors for further chemical elaboration.
-
Covalent Inhibitors: The electrophilic nature of the conjugated system, particularly after activation of the carboxylic acid, could potentially be exploited in the design of covalent inhibitors that target nucleophilic residues in enzyme active sites.
A conceptual signaling pathway diagram illustrating the potential interaction of a hypothetical drug derived from this compound is presented below. This is a generalized representation and not based on a specific known interaction.
Figure 3: Conceptual signaling pathway modulation by a hypothetical drug.
Conclusion
This compound is a promising, albeit under-explored, chemical entity. Its combination of a carboxylic acid, an internal alkyne, and an alkyl chloride within a small molecular framework makes it a versatile building block for organic synthesis. While the lack of specific literature necessitates a theoretical treatment of its synthesis and reactivity, the established chemistry of its constituent functional groups provides a solid foundation for its potential applications. For researchers in drug discovery, this compound represents an opportunity to explore novel chemical space in the development of heterocyclic scaffolds, molecular linkers, and targeted covalent inhibitors. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential.
In-depth Technical Guide: The Reactivity of the Alkyne Group in 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobut-2-ynoic acid is a bifunctional molecule possessing both a reactive alkyne and a carboxylic acid moiety, further activated by a chlorine atom. This unique structural combination makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. The reactivity of the alkyne group is dominated by its electrophilic character, making it susceptible to nucleophilic attack and a participant in various cycloaddition and metal-catalyzed reactions. This guide provides a comprehensive overview of the known reactivity of the alkyne function in this compound and its derivatives, presenting key reaction classes with available quantitative data and experimental insights to facilitate its application in research and drug development.
Introduction
The inherent reactivity of the carbon-carbon triple bond, or alkyne, has long been harnessed by synthetic chemists to construct intricate molecular architectures. In the context of this compound, the alkyne is electronically influenced by the adjacent carboxylic acid and the chlorine atom on the propargylic position. These electron-withdrawing groups significantly polarize the alkyne, rendering it a potent electrophile and a valuable precursor for a variety of chemical transformations. This guide will systematically explore the key facets of the alkyne group's reactivity in this molecule, with a focus on nucleophilic additions, cycloaddition reactions, and its behavior under metal catalysis.
General Reactivity Profile
The primary mode of reactivity for the alkyne in this compound and its esters is driven by its electron-deficient nature. This makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. The general reactivity can be categorized as follows:
-
Nucleophilic Addition: The π-system of the alkyne is susceptible to attack by a wide range of nucleophiles.
-
Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various pericyclic reactions to form cyclic structures.
-
Metal-Catalyzed Transformations: The alkyne moiety can be further activated or undergo novel transformations in the presence of transition metal catalysts.
The following sections will delve into specific examples and available data for each of these reaction classes.
Cycloaddition Reactions
The electron-deficient nature of the alkyne in this compound derivatives makes them excellent partners in cycloaddition reactions, particularly [2+2] cycloadditions.
A notable example involves the catalyzed [2+2] cycloaddition of a highly activated derivative, hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate, with simple alkenes.[1] While this reaction utilizes an ester with a strongly electron-withdrawing group, it provides valuable insight into the potential of the 4-chloro-2-ynoyl scaffold in such transformations.
[2+2] Cycloaddition with Alkenes
The reaction of hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate with various alkenes demonstrates the feasibility of forming cyclobutene rings. The reaction can be significantly accelerated in the presence of hexafluoroisopropanol (HFIP).[1]
Table 1: [2+2] Cycloaddition of Hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate with Alkenes [1]
| Alkene | Reaction Conditions | Product | Yield (%) |
| Cyclohexene | 3-fold excess alkene, 45 °C, 96 h | Cycloadduct 5a | ~50 |
| Cyclohexene | 2 equiv. HFIP, 20 °C, 24 h | Cycloadduct 5a | 88 |
Experimental Protocol: General Procedure for HFIP-Promoted [2+2] Cycloaddition[1]
To a solution of hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate in an appropriate solvent, the alkene is added, followed by the addition of hexafluoroisopropanol (HFIP). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired cycloadduct.
Caption: General workflow for the [2+2] cycloaddition reaction.
Nucleophilic Addition Reactions
While specific examples of nucleophilic additions directly to the alkyne of this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for activated alkynes. The electron-withdrawing nature of the carboxyl group and the chloroalkyl substituent would facilitate the attack of various nucleophiles at the β-carbon of the alkyne.
Potential nucleophiles for this transformation include:
-
Thiols: Thiol-yne reactions are known to proceed readily with activated alkynes.
-
Amines: Aza-Michael additions would lead to the formation of enamines or related structures.
-
Carbanions: Soft carbon nucleophiles, such as those derived from malonates, are expected to add in a conjugate fashion.
The general mechanism for such an addition would involve the attack of the nucleophile on the alkyne, followed by protonation to yield the final product.
Caption: Generalized pathway for nucleophilic addition.
Metal-Catalyzed Reactions
The alkyne functionality in this compound is also a potential substrate for various metal-catalyzed transformations. While specific examples for this particular molecule are scarce, related alkynoic acids are known to undergo a range of reactions in the presence of transition metals. These can include:
-
Carbocyclizations: Reactions with enynes can lead to the formation of cyclic structures.
-
Coupling Reactions: Cross-coupling reactions, such as Sonogashira or Heck-type couplings, could potentially be employed, although the presence of the chloroalkyl group might lead to competing reactions.
Further research is required to fully explore the potential of metal catalysis in transforming the alkyne group of this compound.
Applications in Drug Development
The synthetic versatility of this compound and its derivatives makes them attractive starting materials for the synthesis of novel heterocyclic compounds. The ability to introduce diverse functionalities through reactions at the alkyne and the chloro position allows for the rapid generation of molecular libraries for screening in drug discovery programs. The resulting scaffolds, such as cyclobutenes and highly functionalized acyclic structures, can serve as cores for the development of new therapeutic agents.
Conclusion
The alkyne group in this compound is a highly reactive and synthetically valuable functionality. Its electrophilic nature, enhanced by the adjacent carboxylic acid and chloroalkyl group, predisposes it to participate in cycloaddition and nucleophilic addition reactions. While the reactivity of the free acid is not as extensively documented as some of its more activated ester derivatives, the available data provides a strong foundation for its use as a versatile building block in organic synthesis. For researchers and professionals in drug development, this compound offers a promising platform for the construction of novel and complex molecular architectures with potential biological activity. Further exploration of its reactivity, particularly in metal-catalyzed transformations and a broader range of nucleophilic additions, is warranted to fully unlock its synthetic potential.
References
An In-depth Technical Guide to the Solubility and Stability of 4-chlorobut-2-ynoic Acid
Disclaimer: Publicly available, specific quantitative solubility and stability data for 4-chlorobut-2-ynoic acid is limited. This guide provides a comprehensive overview based on the general chemical properties of related compounds and outlines standard experimental protocols for determining these crucial characteristics for research and development purposes.
Introduction
This compound, a halogenated carboxylic acid, presents a unique chemical structure with potential applications in organic synthesis and as a building block in drug discovery. Its reactivity is dictated by the presence of a carboxylic acid group, an internal alkyne, and a primary alkyl chloride. A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is paramount for its handling, formulation, and application in scientific research.
Physicochemical Properties
-
Molecular Formula: C₄H₃ClO₂
-
Molecular Weight: 118.52 g/mol [1]
-
Synonyms: 4-chloro-2-butynoic acid[1]
-
Storage: Recommended storage temperature is 4°C[1].
Solubility Profile
While specific quantitative solubility data for this compound is not readily found in the literature, a qualitative assessment of its expected solubility can be derived from its molecular structure. The presence of the polar carboxylic acid functional group suggests an affinity for polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Moderately Soluble | The carboxylic acid moiety can engage in hydrogen bonding with water molecules. However, the hydrophobic nature of the butynyl chloride backbone may limit its complete miscibility. |
| Methanol | Polar Protic | Soluble | Expected to be a good solvent due to its ability to act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate the dissolution of this compound. |
| Acetone | Polar Aprotic | Soluble | The polar nature of the carbonyl group in acetone can interact with the carboxylic acid, and its organic character will help solvate the alkyl halide portion of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including carboxylic acids. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. The molecule contains several reactive functional groups that could be susceptible to degradation under certain conditions. For a related compound, 4-chlorobut-2-yn-1-ol, it is noted to be moisture and heat sensitive, suggesting that this compound may have similar instabilities.
Potential Degradation Pathways:
-
Hydrolysis: The allylic chloride is susceptible to nucleophilic substitution by water, particularly under neutral to basic conditions or at elevated temperatures. This would lead to the formation of 4-hydroxybut-2-ynoic acid and hydrochloric acid.
-
Decarboxylation: Carboxylic acids, especially those with certain activating groups, can undergo decarboxylation upon heating, releasing carbon dioxide.
-
Photodegradation: Exposure to ultraviolet (UV) radiation could induce cleavage of the carbon-chlorine bond or lead to reactions involving the alkyne functionality.
-
Polymerization: The alkyne group is reactive and could potentially undergo polymerization reactions, especially in the presence of transition metal catalysts or upon significant heating.
Experimental Protocols
To obtain precise quantitative data, the following experimental protocols are recommended.
Determination of Aqueous and Non-Aqueous Solubility
A widely accepted method for determining the solubility of a compound is the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol, acetone, DMSO) in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: A precise aliquot of the clear, saturated solution is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Stability Assessment under Stress Conditions
To evaluate the stability of this compound, a forced degradation study should be conducted.
Methodology:
-
Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
pH Stability (Hydrolysis): The stock solution is diluted in a series of aqueous buffers across a range of pH values (e.g., pH 2, 7, and 10).
-
Thermal Stability: The solution is exposed to elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Photostability: The solution is exposed to a controlled source of UV and visible light in a photostability chamber. A control sample is wrapped in aluminum foil to protect it from light.
-
-
Time-Point Analysis: Samples are withdrawn from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analytical Monitoring: The concentration of the parent compound and the formation of any degradation products are monitored using a stability-indicating HPLC method. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the molecular weights of any degradation products.
-
Data Analysis: The percentage of remaining this compound is plotted against time to determine the degradation kinetics under each condition.
Visualized Experimental Workflows
The following diagrams provide a visual representation of the experimental workflows for determining solubility and stability.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: A logical flow diagram for assessing the stability of a compound under various stress conditions.
References
Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobut-2-ynoic acid, a halogenated alkynoic acid, represents a promising scaffold for the development of targeted covalent inhibitors. Its intrinsic reactivity, conferred by the electron-withdrawing chloro group and the triple bond, makes it a candidate for forming covalent adducts with nucleophilic residues in enzyme active sites. This technical guide outlines potential research avenues for this compound, focusing on its synthesis, its potential as an enzyme inhibitor—particularly for glyceraldehyde-3-phosphate dehydrogenase (GAPDH)—and its prospective application as a cytotoxic agent against cancer cell lines. This document provides detailed, albeit hypothetical, experimental protocols and frameworks for data analysis to stimulate and guide future research in this area.
Introduction
The field of targeted covalent inhibitors has seen a resurgence, offering advantages in potency, duration of action, and the ability to target challenging proteins. The core principle involves a reactive "warhead" that forms a stable covalent bond with a specific amino acid residue within the target protein. Alkynoic acids, particularly those bearing a halogen substituent, are emerging as a class of such warheads. This compound, with its propargyl chloride moiety, is a prime candidate for investigation. The electron-withdrawing nature of the carboxylic acid and the chloro group enhances the electrophilicity of the terminal carbon, making it susceptible to nucleophilic attack by residues such as cysteine.
This guide explores three primary research areas for this compound:
-
Synthesis and Characterization: Establishing a reliable and scalable synthesis protocol.
-
Enzyme Inhibition: Investigating its potential as a covalent inhibitor, with a focus on the glycolytic enzyme GAPDH.
-
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines.
Potential Research Areas
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from propargyl chloride.
Materials:
-
Propargyl chloride
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Carbon dioxide (solid, dry ice)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction and workup
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of propargyl chloride in dry diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form. Continue adding dry ice until the exothermic reaction ceases.
-
Workup: Allow the reaction mixture to warm to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction, followed by 2M aqueous HCl to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (C≡C, C=O, C-Cl).
Logical Workflow for Synthesis and Characterization
Caption: Synthetic workflow for this compound.
Enzyme Inhibition Studies: Targeting GAPDH
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis and has been implicated in various pathological conditions, including cancer. Its active site contains a highly nucleophilic cysteine residue (Cys150), making it a prime target for covalent inhibitors. The electrophilic nature of this compound suggests it could act as an irreversible inhibitor of GAPDH.
Experimental Protocol: GAPDH Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of this compound against GAPDH.
Materials:
-
Purified rabbit muscle GAPDH
-
Glyceraldehyde-3-phosphate (G3P)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium pyrophosphate buffer
-
This compound (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer
Procedure:
-
Enzyme Activity Assay: The activity of GAPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The standard assay mixture should contain sodium pyrophosphate buffer, NAD⁺, G3P, and the enzyme.
-
IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), pre-incubate GAPDH with varying concentrations of this compound for a fixed time (e.g., 30 minutes). Initiate the reaction by adding G3P and monitor the rate of NADH formation. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Kinetic Analysis (Kitz-Wilson Plot): To investigate the mechanism of irreversible inhibition, perform a Kitz-Wilson analysis. Measure the apparent rate constant of inactivation (k_obs) at different inhibitor concentrations. A plot of 1/k_obs versus 1/[Inhibitor] can be used to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i).
Data Presentation:
| Parameter | Description | Expected Outcome for an Irreversible Inhibitor |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | A measurable and potent IC₅₀ value. |
| k_inact | The maximal rate of enzyme inactivation. | A quantifiable rate constant. |
| K_i | The initial dissociation constant of the enzyme-inhibitor complex. | A measure of the initial binding affinity. |
Signaling Pathway of GAPDH Inhibition
Caption: Mechanism of irreversible GAPDH inhibition.
Anticancer Activity: Cytotoxicity Screening
The reliance of many cancer cells on glycolysis for energy production (the Warburg effect) makes GAPDH an attractive therapeutic target. By inhibiting GAPDH, this compound could potentially induce cancer cell death.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Normal cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each cell line and time point.
Data Presentation:
| Cell Line | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
| HeLa | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HEK293 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
An In-depth Technical Guide on 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 4-chlorobut-2-ynoic acid. It covers its chemical and physical properties, synthesis, and reactivity. This document aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development by consolidating the current knowledge and highlighting areas for future investigation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13280-03-0 | [1] |
| Molecular Formula | C₄H₃ClO₂ | [1] |
| Molecular Weight | 118.52 g/mol | [1] |
| Physical State | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Density | Not specified in available literature | |
| Storage Temperature | 4°C | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.3132 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented in the readily available scientific literature. However, based on general organic chemistry principles, a plausible synthetic route can be proposed.
Proposed Synthesis Workflow
The synthesis of this compound could likely be achieved from but-2-ynoic acid through a chlorination reaction. The workflow for such a process would involve the activation of the propargylic position followed by the introduction of a chlorine atom.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Hypothetical Protocol
Materials:
-
But-2-ynoic acid
-
N-Chlorosuccinimide (NCS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve but-2-ynoic acid in anhydrous CCl₄.
-
Add N-Chlorosuccinimide and a catalytic amount of a radical initiator to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized.
Reactivity and Potential Reactions
The chemical reactivity of this compound is dictated by the presence of three functional groups: the carboxylic acid, the alkyne, and the propargylic chloride. This combination makes it a versatile building block in organic synthesis.
Nucleophilic Substitution at the Propargylic Position
The chlorine atom at the C-4 position is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups.
Caption: General scheme for nucleophilic substitution on this compound.
Biological Activity
The biological activity of this compound has not been extensively studied. However, preliminary research on the related compound, (E)-4-chlorobut-2-enoic acid, has shown cytotoxic effects on cancer cell lines, suggesting potential as an antitumor agent.[2] The proposed mechanisms of action for this related compound include the induction of apoptosis or disruption of the cell cycle.[2] It is plausible that this compound, due to its reactive alkyne and chloride functionalities, could also exhibit interesting biological properties.
Spectroscopic Data
-
¹H NMR: A singlet for the carboxylic acid proton (typically downfield, >10 ppm) and a singlet for the methylene protons adjacent to the chlorine atom.
-
¹³C NMR: Resonances for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon bearing the chlorine atom.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch, and a C≡C stretch.
-
Mass Spectrometry: A molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and the carboxylic acid group.
Conclusion and Future Directions
This compound is a chemical compound with potential for application in organic synthesis and drug discovery. However, the current body of publicly available literature is limited. There is a clear need for further research to fully characterize its physical and chemical properties, develop robust and detailed synthetic protocols, and thoroughly investigate its biological activities. Such studies would unlock the full potential of this versatile molecule for researchers and drug development professionals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-chlorobut-2-ynoic acid from 3-butenoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed multi-step synthetic protocol for the preparation of 4-chlorobut-2-ynoic acid, a valuable building block in organic synthesis, starting from the readily available precursor, 3-butenoic acid. The synthesis involves a four-step sequence: (1) protection of the carboxylic acid functionality of 3-butenoic acid as a methyl ester, (2) conversion of the alkene moiety to an alkyne via a bromination-dehydrobromination sequence, (3) selective chlorination at the propargylic position, and (4) final deprotection of the methyl ester to yield the target compound. This protocol provides detailed experimental procedures, reagent specifications, and expected yields for each step.
Introduction
This compound is a highly functionalized molecule with potential applications in medicinal chemistry and materials science due to its reactive alkyne and chloro-functional groups. The synthetic route detailed herein provides a practical approach for its preparation from an inexpensive starting material. The overall strategy is depicted in the workflow diagram below.
Experimental Workflow
Caption: Multi-step synthesis of this compound from 3-butenoic acid.
Data Presentation
Table 1: Summary of Synthetic Steps, Reagents, and Expected Yields
| Step | Transformation | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | Esterification | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | Methanol | 90-95 |
| 2 | Bromination | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 85-90 |
| 3 | Dehydrobromination | Sodium Amide (NaNH₂) | Liquid Ammonia (liq. NH₃) | 70-80 |
| 4 | Propargylic Chlorination | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 50-60 |
| 5 | Hydrolysis | Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF), Water | 85-95 |
Experimental Protocols
Step 1: Synthesis of Methyl 3-butenoate (Esterification)
-
Procedure:
-
To a solution of 3-butenoic acid (10.0 g, 116 mmol) in methanol (200 mL) in a round-bottom flask, cautiously add concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-butenoate as a colorless liquid.
-
-
Expected Yield: 90-95%.
Step 2: Synthesis of Methyl 3,4-dibromobutanoate (Bromination)
-
Procedure:
-
Dissolve methyl 3-butenoate (10.0 g, 100 mmol) in carbon tetrachloride (100 mL) in a round-bottom flask equipped with a dropping funnel and stir at 0 °C in an ice bath.
-
Slowly add a solution of bromine (16.0 g, 100 mmol) in carbon tetrachloride (50 mL) dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Wash the reaction mixture with saturated sodium thiosulfate solution (50 mL) to quench any unreacted bromine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-dibromobutanoate.
-
-
Expected Yield: 85-90%.
Step 3: Synthesis of Methyl but-2-ynoate (Dehydrobromination)
-
Procedure:
-
In a three-necked flask fitted with a dry ice condenser and a gas inlet, condense liquid ammonia (approx. 200 mL).
-
Add a catalytic amount of ferric nitrate and then slowly add sodium metal (5.1 g, 220 mmol) in small pieces until a persistent blue color is observed.
-
Slowly add a solution of methyl 3,4-dibromobutanoate (13.0 g, 50 mmol) in anhydrous diethyl ether (50 mL) to the sodium amide solution.
-
Stir the reaction mixture for 3 hours, allowing the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain methyl but-2-ynoate.
-
-
Expected Yield: 70-80%.
Step 4: Synthesis of Methyl 4-chlorobut-2-ynoate (Propargylic Chlorination)
-
Procedure:
-
To a solution of methyl but-2-ynoate (5.0 g, 51 mmol) in carbon tetrachloride (100 mL), add N-chlorosuccinimide (NCS) (7.5 g, 56 mmol) and a catalytic amount of benzoyl peroxide (BPO) (0.1 g).
-
Heat the mixture to reflux under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to yield methyl 4-chlorobut-2-ynoate.
-
-
Expected Yield: 50-60%.
Step 5: Synthesis of this compound (Hydrolysis)
-
Procedure:
-
Dissolve methyl 4-chlorobut-2-ynoate (5.0 g, 38 mmol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (1.9 g, 45 mmol) and stir the mixture at room temperature for 2 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a solid.
-
-
Expected Yield: 85-95%.
Signaling Pathway Diagram (Hypothetical Application)
Should this compound be investigated as a potential enzyme inhibitor, a diagram illustrating its hypothetical mechanism of action could be as follows:
Caption: Hypothetical covalent inhibition of a target enzyme by this compound.
Protocol for the Purification of 4-Chlorobut-2-ynoic Acid
Application Note
This document provides a detailed protocol for the purification of 4-chlorobut-2-ynoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The protocol outlines a method for the purification of the crude product obtained from the synthesis of this compound, likely from a precursor such as 4-hydroxybut-2-ynoic acid. The purification strategy is designed to remove unreacted starting materials, inorganic salts, and other byproducts, yielding a product of high purity suitable for downstream applications.
Introduction
This compound (CAS No: 13280-03-0, Molecular Formula: C₄H₃ClO₂, Molecular Weight: 118.52 g/mol ) is a reactive intermediate possessing both a carboxylic acid and a chlorinated alkyne functionality.[1] This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of complex molecules. The purity of this reagent is critical for the success of subsequent reactions, necessitating a robust purification protocol. This protocol describes a liquid-liquid extraction followed by recrystallization to achieve high purity.
Principle of the Method
The purification protocol is based on the differential solubility of this compound and potential impurities in a biphasic solvent system, followed by crystallization from a suitable solvent. The initial crude reaction mixture is first subjected to a liquid-liquid extraction to separate the acidic product from neutral and basic impurities. The product is then recovered from the aqueous phase by acidification and further extraction. Finally, recrystallization is employed to remove any remaining impurities, yielding pure this compound.
Data Presentation
The following table summarizes the expected quantitative data at various stages of the purification process. These values are estimates and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Parameter | Crude Product | After Extraction | After Recrystallization |
| Appearance | Dark oil or semi-solid | Yellowish oil | White crystalline solid |
| Yield (%) | - | 80-90% | 60-75% (overall) |
| Purity (by HPLC) | 60-80% | 90-95% | >97% |
| Melting Point (°C) | Not well-defined | Not applicable | To be determined |
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper
-
Ice bath
Procedure:
Part 1: Liquid-Liquid Extraction
-
Dissolve the crude this compound in diethyl ether (10 mL per 1 g of crude product) in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
-
Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. Monitor the pH using pH paper.
-
Extract the acidified aqueous solution with three portions of diethyl ether. The protonated this compound will now be in the organic layer.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the extracted this compound as a yellowish oil.
Part 2: Recrystallization
-
Dissolve the extracted this compound in a minimal amount of hot dichloromethane.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
If turbidity persists, add a small amount of dichloromethane dropwise until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to obtain pure this compound as a white crystalline solid.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: Leveraging 4-Chlorobut-2-ynoic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chlorobut-2-ynoic acid as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This reagent is particularly valuable for the synthesis of complex molecular architectures, including bioconjugates and novel therapeutic agents, due to its bifunctional nature, possessing both a reactive alkyne for triazole formation and a chloro-substituent for subsequent modifications.
Introduction to this compound in Click Chemistry
This compound is a terminal alkyne that serves as a key reagent in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds.[1][2] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[1][] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and drug discovery.[4][5]
The unique structure of this compound offers a dual advantage. The terminal alkyne participates in the CuAAC reaction, while the carboxylic acid and the chlorine atom provide additional handles for further chemical transformations, enabling the construction of multifunctional molecules.
Core Applications
The application of this compound in click chemistry is broad, with significant potential in the following areas:
-
Bioconjugation: Covalent attachment of biomolecules (e.g., proteins, peptides, nucleic acids) to other molecules for applications in diagnostics, therapeutics, and proteomics.[][4] The carboxylic acid group can be activated for conjugation to amine groups on biomolecules.
-
Drug Discovery: Synthesis of novel small molecules and libraries of compounds for high-throughput screening. The triazole core is a common scaffold in medicinal chemistry, and the additional functional groups on the this compound moiety allow for the exploration of diverse chemical space.
-
Materials Science: Development of functionalized polymers and materials with tailored properties.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) acetylide intermediate. The general mechanism is depicted below, followed by a typical experimental workflow for a bioconjugation application.
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC reactions. Note: These protocols should be optimized for specific substrates and applications.
Protocol 1: General Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol describes a general procedure for the reaction of a this compound derivative with an organic azide.
Materials:
-
This compound or a suitable derivative (e.g., an ester or amide)
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the this compound derivative (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deionized water.
-
To the stirred reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Range |
| Alkyne:Azide Molar Ratio | 1:1 to 1:1.2 |
| Copper(II) Sulfate (mol%) | 1 - 5 |
| Sodium Ascorbate (mol%) | 2 - 10 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours |
Table 1: General Reaction Conditions for Triazole Synthesis.
Protocol 2: Bioconjugation to a Peptide
This protocol outlines the conjugation of an activated this compound to the N-terminus or a lysine residue of a peptide, followed by a click reaction with an azide-functionalized molecule (e.g., a fluorescent dye).
Step A: Activation of this compound and Peptide Labeling
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Peptide with a free amine group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DCC (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dissolve the peptide (1.0 eq) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the NHS-activated this compound solution dropwise to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the alkyne-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step B: Click Reaction with an Azide-Functionalized Molecule
Materials:
-
Alkyne-labeled peptide
-
Azide-functionalized molecule (e.g., Azide-PEG-Fluorophore) (1.5-2.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the alkyne-labeled peptide in PBS.
-
Add the azide-functionalized molecule.
-
Prepare a fresh stock solution of the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the catalyst premix to the peptide/azide solution to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the final bioconjugate using size-exclusion chromatography or RP-HPLC.
| Parameter | Recommended Concentration |
| Alkyne-Peptide | 10-100 µM |
| Azide-Molecule | 15-200 µM |
| CuSO₄ | 50-200 µM |
| THPTA | 250-1000 µM |
| Sodium Ascorbate | 1-5 mM |
Table 2: Typical Conditions for Peptide Bioconjugation.
Data Presentation and Characterization
Successful synthesis of the triazole products should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the alkyne proton signal. Appearance of a new singlet for the triazole proton (typically δ 7.5-8.5 ppm). |
| ¹³C NMR | Disappearance of the alkyne carbon signals. Appearance of new signals for the triazole ring carbons. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the triazole product. |
| Infrared (IR) Spectroscopy | Disappearance of the alkyne C-H and C≡C stretching bands. |
Table 3: Summary of Characterization Data for Triazole Products.
Safety Information
This compound is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Organic azides can be explosive and should be handled with care.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for the synthesis of complex molecules and bioconjugates through click chemistry.
References
Application Notes and Protocols: 4-Chlorobut-2-ynoic Acid as a Precursor for the Synthesis of Bioactive Butenolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobut-2-ynoic acid is a versatile chemical precursor with significant potential in the synthesis of pharmaceutically active compounds. Its unique combination of a carboxylic acid, an alkyne, and a chloro-functionalized carbon atom makes it an ideal starting material for the construction of various heterocyclic scaffolds. Of particular interest is its application in the synthesis of butenolides, a class of γ-lactones that form the core structure of numerous natural products and synthetic molecules with potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of a pharmaceutically relevant butenolide derivative, 4-hydroxy-5-methyl-2(5H)-furanone, and its subsequent conversion to a conceptual anticancer agent.
Core Application: Synthesis of a Butenolide Intermediate
The primary application of this compound in this context is its conversion to a γ-hydroxybutenolide intermediate via an acid-catalyzed intramolecular cyclization. This key transformation provides a rapid and efficient route to the butenolide core structure.
Proposed Synthetic Pathway
The proposed synthetic route involves a two-step process:
-
Acid-Catalyzed Cyclization: this compound undergoes an intramolecular cyclization reaction in the presence of an acid catalyst to form the intermediate, 4-chloro-5-hydroxy-2(5H)-furanone. While direct literature on this specific reaction is scarce, the acid-catalyzed cyclization of alkynoic acids is a well-established method for the synthesis of lactones.[6][7][8] The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the carbonyl oxygen onto the alkyne, leading to the formation of the lactone ring.
-
Reductive Dechlorination and Methylation (Conceptual): The intermediate is then conceptually functionalized to yield a target molecule with potential anticancer activity. For the purpose of this protocol, we will focus on the synthesis of the butenolide intermediate.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-hydroxy-2(5H)-furanone from this compound
This protocol describes a plausible method for the acid-catalyzed intramolecular cyclization of this compound. The conditions are based on analogous cyclization reactions of alkynoic acids.[6][7][8]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 8.44 mmol) in dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-chloro-5-hydroxy-2(5H)-furanone.
Expected Yield and Characterization:
The expected yield is estimated to be in the range of 60-75% based on analogous reactions. The product should be characterized by:
-
¹H NMR: Expect signals corresponding to the hydroxyl proton and the vinyl proton.
-
¹³C NMR: Expect signals for the carbonyl carbon, the vinyl carbons, and the carbon bearing the chlorine and hydroxyl groups.
-
IR Spectroscopy: Expect characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹), the carbonyl group of the lactone (~1750 cm⁻¹), and the C=C double bond (~1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the formula C₄H₃ClO₃ should be observed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-Chloro-5-hydroxy-2(5H)-furanone | C₄H₃ClO₃ | 134.52 | 60 - 75 |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of the butenolide intermediate.
Caption: Workflow for the synthesis of 4-chloro-5-hydroxy-2(5H)-furanone.
Application in Anticancer Drug Development
Butenolide derivatives have shown significant promise as anticancer agents.[9][10][11][12] The electrophilic nature of the α,β-unsaturated lactone moiety makes them susceptible to nucleophilic attack by biological macromolecules, such as enzymes and DNA, which can lead to cell cycle arrest and apoptosis in cancer cells.
Conceptual Signaling Pathway Inhibition
Many butenolide-containing natural products exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention by a butenolide derivative.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a butenolide derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the butenolide intermediate.
| Parameter | Value |
| Starting Material | |
| Name | This compound |
| Molecular Weight | 118.52 g/mol |
| Purity | >97% |
| Product | |
| Name | 4-Chloro-5-hydroxy-2(5H)-furanone |
| Molecular Weight | 134.52 g/mol |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 hours |
| Yield | |
| Theoretical Yield | 1.13 g (from 1.0 g starting material) |
| Expected Experimental Yield | 0.68 - 0.85 g (60 - 75%) |
Conclusion
This compound serves as a valuable and cost-effective precursor for the synthesis of the butenolide scaffold, a key pharmacophore in a variety of biologically active molecules. The straightforward, acid-catalyzed cyclization protocol provides a reliable method for accessing functionalized butenolide intermediates, which can be further elaborated to generate libraries of potential pharmaceutical candidates for drug discovery and development. The information and protocols provided herein are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound in the pursuit of novel therapeutics.
References
- 1. Synthesis and biological evaluation of purine-containing butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cu(I)-catalyzed intramolecular cyclization of alkynoic acids in aqueous media: a "click side reaction" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Experimental setup for reactions involving 4-chlorobut-2-ynoic acid
Introduction
4-Chlorobut-2-ynoic acid (CAS No. 13280-03-0) is a bifunctional molecule containing a terminal alkyne, a carboxylic acid, and a propargylic chloride.[1] This combination of functional groups makes it a potentially valuable building block in organic synthesis and medicinal chemistry. The alkyne can participate in click chemistry and other addition reactions, the carboxylic acid allows for amide and ester formation, and the propargylic chloride is a reactive electrophile for nucleophilic substitution.
These application notes provide a hypothetical framework for the synthesis and use of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Data
While extensive experimental data is not available, the basic properties of this compound are summarized in the table below. Researchers generating experimental data are encouraged to use a similar format for data logging and comparison.
| Property | Value | Source |
| CAS Number | 13280-03-0 | [1] |
| Molecular Formula | C₄H₃ClO₂ | [1] |
| Molecular Weight | 118.52 g/mol | [1] |
| SMILES | O=C(O)C#CCCl | [1] |
| Purity | ≥97% (as commercially available) | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Hypothetical Experimental Protocols
The following protocols are proposed based on standard organic chemistry transformations and should be optimized by the end-user.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound could start from but-2-yne-1,4-diol. This hypothetical two-step procedure involves a selective chlorination followed by oxidation.
Step 1: Monochlorination of But-2-yne-1,4-diol
-
To a stirred solution of but-2-yne-1,4-diol (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-chlorobut-2-yn-1-ol.
Step 2: Oxidation to this compound
-
Dissolve the 4-chlorobut-2-yn-1-ol (1 equivalent) from the previous step in a suitable solvent system (e.g., acetone or a mixture of acetonitrile, water, and carbon tetrachloride).
-
Add a catalytic amount of ruthenium(III) chloride hydrate.
-
To the stirred solution, add sodium periodate (4 equivalents) portion-wise, maintaining the temperature below 35 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of this compound.
Hypothetical Nucleophilic Substitution Reaction
The propargylic chloride moiety is expected to be reactive towards nucleophiles. The following is a general, hypothetical protocol for the reaction with a generic amine nucleophile.
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction at room temperature for 24 hours, or gently heat to 40-50 °C if no reaction is observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC.
Hypothetical Reaction Workflow
Caption: Hypothetical workflow for a nucleophilic substitution reaction.
Applications in Drug Development
While no specific biological activities for this compound have been reported, its structure suggests several potential applications in drug discovery and development:
-
Covalent Inhibitors: The propargylic chloride can act as an electrophilic warhead to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in target proteins. The carboxylic acid can be used to modulate solubility and to form interactions with basic residues in a binding pocket.
-
Bioorthogonal Chemistry: The terminal alkyne is a versatile handle for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of imaging agents, affinity tags, or other molecules to a compound derived from this compound.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could serve as a starting point in FBDD campaigns. Its fragments could be elaborated to develop more potent and selective ligands.
Due to the lack of available data, there are no signaling pathways that can be definitively associated with this compound.
Conclusion
This compound is a chemical entity with potential for broader application in chemical synthesis and drug discovery. However, a significant lack of published experimental data necessitates that any work with this compound be approached with a focus on fundamental reaction development and characterization. The hypothetical protocols and workflows presented here are intended to provide a conceptual starting point for researchers interested in exploring the chemistry of this intriguing molecule. All proposed experimental work requires careful planning, optimization, and rigorous safety assessment.
References
Application Notes and Protocols for Protein Modification Using 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobut-2-ynoic acid is a reactive small molecule that serves as a covalent modifier of proteins, primarily targeting nucleophilic amino acid residues. Its utility in chemical biology and drug discovery lies in its ability to form stable, irreversible covalent bonds with specific amino acid side chains, enabling the study of protein function, the identification of potential drug targets, and the development of novel therapeutics. The presence of an electron-withdrawing chlorine atom and the alkyne moiety makes it a potent electrophile for reaction with nucleophiles like the thiol group of cysteine residues. These application notes provide an overview of the methods for protein modification using this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant workflows and pathways.
Principle of Modification
The primary mechanism of protein modification by this compound involves the covalent modification of cysteine residues. The thiol group of cysteine acts as a nucleophile, attacking the electron-deficient alkyne of this compound in a Michael-type addition reaction. This results in the formation of a stable thioether bond, irreversibly linking the small molecule to the protein. The specificity for cysteine is attributed to the high nucleophilicity of the thiolate anion under physiological conditions.
Applications in Research and Drug Development
-
Enzyme Inhibition: this compound can act as an irreversible inhibitor by covalently modifying a cysteine residue within the active site or an allosteric site of an enzyme, leading to a loss of catalytic activity.[1]
-
Chemoproteomic Profiling: As a cysteine-reactive probe, it can be used to identify hyper-reactive or accessible cysteine residues across the proteome, providing insights into their functional roles.
-
Inhibition of Protein-Protein Interactions: By covalently modifying a cysteine residue at a protein-protein interface, this compound can disrupt the interaction, offering a strategy for targeting challenging interactions like those involving transcription factors.
-
Validation of Drug Targets: The covalent nature of the interaction can be exploited to validate the engagement of a drug target in complex biological systems.
Data Presentation
Quantitative data from protein modification experiments should be summarized for clarity and comparative analysis.
Table 1: Reaction Conditions for Protein Modification with this compound
| Parameter | Condition A (Screening) | Condition B (Optimization) | Condition C (High Efficiency) |
| Protein Concentration | 10 µM | 20 µM | 50 µM |
| This compound | 100 µM | 200 µM | 500 µM |
| Buffer | 50 mM HEPES, pH 7.4 | 50 mM Phosphate, pH 8.0 | 100 mM Tris, pH 8.5 |
| Temperature | 25°C | 37°C | 37°C |
| Reaction Time | 1 hour | 2 hours | 4 hours |
| Quenching Agent | 10 mM DTT | 20 mM Cysteine | 50 mM β-mercaptoethanol |
Table 2: Mass Spectrometry Analysis of a Model Protein (Thioredoxin) Modified with this compound
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification Stoichiometry |
| Unmodified Thioredoxin | 11,674 | 11,674.2 | - | 0 |
| Modified Thioredoxin (1:1) | 11,792 | 11,792.5 | +118.3 | 1 |
| Modified Thioredoxin (1:2) | 11,910 | 11,910.8 | +236.6 | 2 |
Table 3: Kinetic Parameters for Irreversible Inhibition of a Cysteine Protease
| Inhibitor | KI (µM) | kinact (min-1) | kinact/KI (M-1min-1) |
| This compound | 50 | 0.2 | 4,000 |
| Control Inhibitor | 100 | 0.1 | 1,000 |
Experimental Protocols
Protocol 1: In Vitro Protein Modification with this compound
This protocol describes a general procedure for the covalent modification of a purified protein with this compound.
Materials:
-
Purified protein of interest (with at least one cysteine residue)
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching Solution (e.g., 1 M Dithiothreitol - DTT)
-
Desalting column or dialysis cassette
-
Mass spectrometer (for analysis)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer to a final concentration of 10-50 µM.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., DTT to a final concentration of 10 mM) to scavenge any unreacted this compound. Incubate for 15 minutes.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching agent by using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the modified protein by mass spectrometry to confirm the covalent modification and determine the stoichiometry of labeling.
Protocol 2: Analysis of Protein Modification by Mass Spectrometry
This protocol outlines the steps for analyzing the covalently modified protein using mass spectrometry.
Materials:
-
Modified protein sample from Protocol 1
-
Unmodified protein control
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation: Prepare the modified and unmodified protein samples for mass spectrometry analysis according to the instrument's guidelines. This may involve dilution in a suitable solvent (e.g., acetonitrile/water with formic acid).
-
Intact Mass Analysis: Acquire the mass spectrum of the intact protein to determine the mass of the unmodified and modified protein. The mass shift will confirm the covalent adduction of this compound (expected mass shift of approximately 118.5 Da).
-
Peptide Mapping (Optional): To identify the specific site(s) of modification, perform a bottom-up proteomics workflow: a. Denature, reduce, and alkylate the protein sample. b. Digest the protein with a protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the protein sequence, including the mass of the this compound adduct as a variable modification on cysteine residues.
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Covalent modification of a cysteine residue.
Caption: Allosteric inhibition of TEAD-Yap interaction.
References
Application Notes and Protocols for the Analytical Characterization of 4-chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques and corresponding protocols for the comprehensive characterization of 4-chlorobut-2-ynoic acid. The methodologies outlined are essential for identity confirmation, purity assessment, and stability studies in research and drug development settings.
Introduction
This compound is a reactive small molecule containing a carboxylic acid, an internal alkyne, and a primary alkyl chloride. Its unique structural features necessitate a multi-faceted analytical approach for unambiguous characterization. The following sections detail the application of various spectroscopic and chromatographic techniques for this purpose. While specific experimental data for this compound is not extensively published, the protocols and expected data are based on standard analytical methodologies for similar halogenated alkynoic acids.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of the molecule.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~4.3 | Singlet | 2H | -CH₂Cl |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~160 | -COOH |
| ~80 | -C≡C- |
| ~75 | -C≡C- |
| ~30 | -CH₂Cl |
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of the carboxylic acid proton.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometry Data (ESI-Negative Mode)
| m/z (amu) | Ion |
| 117.98 | [M-H]⁻ (for ³⁵Cl) |
| 119.98 | [M-H]⁻ (for ³⁷Cl) |
The characteristic 3:1 isotopic pattern for chlorine should be observed.
Protocol for LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Chromatography (Optional, for sample introduction):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry Parameters (Negative ESI):
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the deprotonated molecular ion [M-H]⁻ and confirm the isotopic pattern of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2800-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2250 | C≡C stretch (alkyne) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~700 | C-Cl stretch |
Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans for a high-quality spectrum.
-
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for purity determination.
Protocol for HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time can be used for identification purposes in routine analysis.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a robust platform for the structural elucidation and identity confirmation of this compound. HPLC is the recommended technique for assessing the purity of the compound. The protocols outlined in this document serve as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related molecules.
Application Notes and Protocols: Derivatization of 4-Chlorobut-2-ynoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-Chlorobut-2-ynoic Acid Scaffold
This compound is a highly versatile bifunctional molecule possessing three key reactive sites: a terminal alkyne, a carboxylic acid, and an allylic chloride.[1] This unique combination makes it an attractive starting scaffold for the synthesis of a diverse range of compounds for various applications in medicinal chemistry and chemical biology. The electron-withdrawing nature of the carboxylic acid and the chlorine atom activates the alkyne for nucleophilic attack, while the chlorine itself is a good leaving group for substitution reactions.
While literature specifically detailing the derivatization of this compound is limited, its functional groups are analogous to those in well-studied molecular classes. By examining the reactivity of related compounds, such as other haloalkynes and butynoic acid derivatives, we can establish robust protocols for its application in several key areas of research, most notably in the development of targeted covalent inhibitors and the synthesis of complex heterocyclic libraries.[2]
Application Note I: Development of Targeted Covalent Inhibitors (TCIs)
The α,β-unsaturated system in this compound derivatives makes them ideal "warheads" for creating targeted covalent inhibitors (TCIs). TCIs enhance potency and prolong pharmacodynamic effects by forming a stable, covalent bond with a specific nucleophilic amino acid residue (e.g., Cysteine, Lysine, Serine) in the target protein's binding site.[2][3] This strategy has led to the successful development of several clinically approved drugs.[2]
Mechanism of Action: Derivatives of this compound, particularly amides formed at the carboxylic acid, can function as potent irreversible inhibitors. After initial non-covalent binding to the target protein, a nearby cysteine residue's nucleophilic thiol group can attack the electrophilic alkyne in a Michael addition reaction, forming a permanent bond and inactivating the protein.
Caption: Covalent inhibition workflow.
Experimental Protocol 1: Synthesis of a 4-Chlorobut-2-ynamide Library
This protocol describes the parallel synthesis of an amide library from this compound for screening as covalent inhibitors.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound (1.0 M in DMF).
-
Prepare stock solutions of a panel of diverse amines (1.2 M in DMF).
-
Prepare a stock solution of HATU (1.1 M in DMF) and DIPEA (3.0 M in DMF).
-
To each well of the 96-well plate, add 100 µL of the this compound solution (0.1 mmol).
-
Add 100 µL of a unique amine solution to each well (0.12 mmol).
-
Add 100 µL of the HATU solution (0.11 mmol) to each well.
-
Add 100 µL of the DIPEA solution (0.3 mmol) to each well.
-
Seal the plate and shake at room temperature for 12-18 hours.
-
After the reaction is complete, quench with water and extract with ethyl acetate.
-
Analyze the crude products by LC-MS to confirm the formation of the desired amides. Purify promising candidates via preparative HPLC.
Illustrative Screening Data
The resulting library can be screened against a cysteine-containing protein of interest (e.g., a kinase).
| Compound ID | Amine Moiety | % Inhibition @ 10 µM | IC₅₀ (µM) |
| CB-001 | Aniline | 95% | 0.8 |
| CB-002 | Benzylamine | 88% | 2.1 |
| CB-003 | Morpholine | 92% | 1.5 |
| CB-004 | N-methylpiperazine | 75% | 5.6 |
Application Note II: Synthesis of Heterocyclic Scaffolds
The trifunctional nature of this compound makes it an excellent precursor for synthesizing complex heterocyclic compounds, which are privileged structures in medicinal chemistry.[4] The alkyne can readily participate in cycloaddition reactions, while the carboxylic acid and chloride offer handles for further functionalization.
Caption: Derivatization pathways of the scaffold.
Experimental Protocol 2: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole carboxylic acid via a [3+2] cycloaddition reaction with hydrazine, followed by aromatization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.18 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours. An intermediate dihydropyrazole will form.
-
The elimination of HCl and subsequent aromatization can be facilitated by gentle heating or extended reaction time. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in water (50 mL) and acidify to pH 2-3 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the (chloromethyl)pyrazole-carboxylic acid derivative.
Illustrative Yields for Heterocycle Synthesis
| Reactant | Resulting Heterocycle | Reaction Conditions | Yield (%) |
| Hydrazine | Pyrazole | EtOH, RT, 24h | 85% |
| Hydroxylamine | Isoxazole | EtOH/H₂O, 60 °C, 12h | 78% |
| Phenyl Azide | Triazole | Cu(I) catalyst, tBuOH/H₂O, RT, 8h | 92% |
Summary and Future Directions
This compound represents a powerful and adaptable scaffold for modern drug discovery and chemical biology. Its strategic combination of functional groups allows for the efficient construction of covalent inhibitors and diverse heterocyclic libraries. The protocols provided herein serve as a foundational template for researchers to explore the chemical space surrounding this versatile molecule. Future work could involve leveraging the chloride for nucleophilic substitution prior to or after other modifications, further expanding the diversity of accessible compounds for biological screening.
References
- 1. chemscene.com [chemscene.com]
- 2. Multicomponent reaction–derived covalent inhibitor space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone and its analogs: Therapeutic and diagnostic applications in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Chlorobut-2-ynoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-chlorobut-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Chlorination of 4-hydroxybut-2-ynoic acid
Q1: My yield of this compound is consistently low when using thionyl chloride (SOCl₂) for the chlorination of 4-hydroxybut-2-ynoic acid. What are the potential causes and solutions?
A1: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloride may be incomplete.
-
Solution: Ensure a molar excess of thionyl chloride is used. The reaction can be heated to reflux to drive it to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
-
Side Reactions: The alkyne functional group can undergo side reactions under acidic conditions generated during the reaction.
-
Solution: Maintain a controlled temperature. Running the reaction at room temperature or slightly elevated temperatures, rather than aggressive heating, can minimize side reactions. The addition of a non-nucleophilic base, like pyridine, in catalytic amounts can scavenge the HCl produced and potentially reduce side reactions, though this may also lead to the formation of pyridinium salts.
-
-
Product Degradation: The product, this compound, may be unstable under the reaction or work-up conditions.
-
Solution: Minimize the reaction time once the starting material is consumed. During work-up, use mild conditions and avoid prolonged exposure to high temperatures or strong bases.
-
-
Purification Losses: Significant loss of product can occur during the purification step.
-
Solution: this compound is a relatively volatile and water-soluble compound. Extraction with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) should be performed multiple times. Careful removal of the solvent under reduced pressure at low temperatures is crucial to prevent product loss.
-
Issue 2: Formation of Impurities
Q2: I am observing significant impurity peaks in the NMR spectrum of my final product. What are the likely side products and how can I avoid them?
A2: The primary impurities can arise from reactions involving either the hydroxyl/carboxylic acid group or the alkyne moiety.
-
Dimerization/Polymerization: The product itself can potentially react under certain conditions.
-
Solution: Store the purified product at a low temperature (e.g., 4°C) and under an inert atmosphere to prevent degradation and polymerization.
-
-
Addition to the Alkyne: Under strongly acidic conditions, addition of HCl (generated in situ from SOCl₂) across the triple bond can occur, leading to chlorinated alkene byproducts.
-
Solution: Control the reaction temperature and consider using a milder chlorinating agent if this is a persistent issue. Alternative reagents like oxalyl chloride with a catalytic amount of DMF can sometimes provide cleaner reactions.
-
-
Incomplete Removal of Thionyl Chloride: Residual SOCl₂ can co-distill with the product or interfere with subsequent reactions.
-
Solution: After the reaction is complete, excess thionyl chloride can be removed by distillation or by co-evaporation with a high-boiling inert solvent like toluene under reduced pressure.
-
Issue 3: Difficulty in Isolating the Product
Q3: I am having trouble isolating pure this compound after the reaction. What are the recommended purification methods?
A3: The purification of this compound requires careful handling due to its properties.
-
Extraction: Thorough extraction from the aqueous work-up solution is critical. Use a suitable organic solvent and perform multiple extractions.
-
Distillation: Vacuum distillation can be an effective method for purification. However, given the potential for thermal instability, it is crucial to use a high-vacuum system and a controlled temperature.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.
Data Presentation
The following table summarizes the reported yields for different synthetic routes to this compound and its precursors.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Butyne-1,4-diol | Thionyl Chloride | 4-Chloro-2-butyn-1-ol | 45% | --INVALID-LINK-- |
| 4-Chloro-2-butyn-1-ol | Chromic Acid | This compound | 40% | --INVALID-LINK-- |
| Propargyl chloride | Methyllithium, Methyl Chloroformate | Methyl 4-chloro-2-butynoate | Not specified | --INVALID-LINK-- |
| Lithium derivative of propargyl chloride | Carbon Dioxide | This compound | 85% | --INVALID-LINK-- |
Experimental Protocols
Method 1: From 2-Butyne-1,4-diol (Two Steps)
Step 1: Synthesis of 4-Chloro-2-butyn-1-ol
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Procedure:
-
To a stirred solution of 2-butyne-1,4-diol in a suitable inert solvent (e.g., diethyl ether), add thionyl chloride dropwise at a controlled temperature (e.g., 0-5°C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-chloro-2-butyn-1-ol.
-
Step 2: Oxidation to this compound
-
Apparatus: A flask equipped with a stirrer and a dropping funnel.
-
Procedure:
-
Dissolve 4-chloro-2-butyn-1-ol in acetone.
-
Cool the solution in an ice bath.
-
Add a solution of chromic acid (prepared from chromium trioxide and sulfuric acid in water) dropwise to the cooled solution, maintaining the temperature below 20°C.
-
After the addition, stir the mixture for a few hours at room temperature.
-
Add isopropanol to destroy excess oxidant.
-
Filter the mixture and extract the filtrate with a suitable solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry, and concentrate to yield the crude this compound.
-
Purify by vacuum distillation or recrystallization.
-
Method 2: From Propargyl Chloride (One Pot)
-
Apparatus: A flame-dried, three-necked flask equipped with a stirrer, a low-temperature thermometer, a gas inlet, and a dropping funnel.
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve propargyl chloride in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to form the lithium derivative.
-
After the addition, stir the mixture at low temperature for a period to ensure complete formation of the lithium acetylide.
-
Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water.
-
Acidify the aqueous layer with dilute HCl and extract with diethyl ether.
-
Dry the combined organic extracts and remove the solvent to obtain this compound.
-
Mandatory Visualization
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting flowchart for low yield.
Technical Support Center: Synthesis of 4-Chlorobut-2-ynoic Acid
Welcome to the technical support center for the synthesis of 4-chlorobut-2-ynoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Synthesis Overview
The synthesis of this compound is typically a two-step process starting from but-2-yne-1,4-diol. The first step involves a selective monochlorination using thionyl chloride (SOCl₂) to produce 4-chlorobut-2-yn-1-ol. The subsequent step is the oxidation of the primary alcohol to the corresponding carboxylic acid using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 4-Chlorobut-2-yn-1-ol
This step involves the selective reaction of one of the hydroxyl groups of but-2-yne-1,4-diol with thionyl chloride.
Troubleshooting Guide: Monochlorination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Chlorobut-2-yn-1-ol | 1. Incomplete reaction. 2. Formation of 1,4-dichloro-2-butyne. 3. Degradation of starting material or product. | 1. Ensure stoichiometric amounts of thionyl chloride are used; consider a slight excess. Monitor the reaction by TLC. 2. Use a 1:1 molar ratio of but-2-yne-1,4-diol to thionyl chloride. Add thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction. 3. Maintain a low reaction temperature and avoid prolonged reaction times. |
| Formation of Significant Amounts of 1,4-dichloro-2-butyne | 1. Excess thionyl chloride. 2. Reaction temperature is too high. | 1. Carefully control the stoichiometry of thionyl chloride. 2. Perform the reaction at a reduced temperature (e.g., 0-5 °C) and monitor the progress closely by TLC to stop the reaction once the starting material is consumed. |
| Presence of Unreacted But-2-yne-1,4-diol | 1. Insufficient thionyl chloride. 2. Reaction time is too short. | 1. Use a slight excess of thionyl chloride (e.g., 1.1 equivalents). 2. Allow the reaction to proceed until TLC analysis shows the absence of the starting material. |
| Formation of Polymeric Byproducts | Acid-catalyzed polymerization of the starting material or product. | Maintain anhydrous conditions and control the reaction temperature. The addition of a non-nucleophilic base like pyridine can sometimes mitigate side reactions, but may also influence the reaction pathway. |
Frequently Asked Questions (FAQs): Monochlorination
-
Q: What is the ideal solvent for this reaction?
-
A: Anhydrous aprotic solvents such as diethyl ether or dichloromethane are commonly used. It is crucial to ensure the solvent is dry to prevent the hydrolysis of thionyl chloride.
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-layer chromatography (TLC) is an effective method. The starting diol is significantly more polar than the monochlorinated product and the dichlorinated byproduct. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
-
Q: What is the work-up procedure for this reaction?
-
A: The reaction is typically quenched by carefully adding it to ice-water. The product can then be extracted with an organic solvent. The organic layer should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash, and then dried over an anhydrous salt like magnesium sulfate.
-
Step 2: Synthesis of this compound (Jones Oxidation)
This step involves the oxidation of the primary alcohol, 4-chlorobut-2-yn-1-ol, to the carboxylic acid using Jones reagent.
Troubleshooting Guide: Jones Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete oxidation. 2. Over-oxidation or degradation of the product. 3. Difficulties in product isolation. | 1. Ensure a sufficient amount of Jones reagent is added. The reaction mixture should maintain a reddish-brown color, indicating an excess of Cr(VI). A persistent green color indicates the consumption of the oxidant. 2. Maintain a low reaction temperature (0-10 °C) during the addition of the Jones reagent to control the exothermic reaction. 3. The product is water-soluble. After quenching the reaction, saturate the aqueous layer with a salt like ammonium sulfate before extraction to improve recovery. |
| Presence of the Intermediate Aldehyde (4-chlorobut-2-ynal) | Incomplete oxidation. | Add more Jones reagent until the reddish-brown color persists. Allow for a longer reaction time after the addition is complete. |
| Formation of a Green Precipitate (Chromium Salts) | This is expected as Cr(VI) is reduced to Cr(III). | The chromium salts can be removed by filtration after quenching the reaction with isopropanol and diluting with water. |
| Product is Difficult to Purify | Co-extraction of chromium salts or other impurities. | After extraction, wash the organic layer thoroughly with water and brine. Purification can be achieved by recrystallization or column chromatography. |
Frequently Asked questions (FAQs): Jones Oxidation
-
Q: How do I prepare Jones reagent?
-
A: Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. This solution is then typically added to an acetone solution of the alcohol.
-
-
Q: What is the visual indicator for the completion of the reaction?
-
A: The Jones reagent has a characteristic orange-red color due to Cr(VI). As the reaction proceeds, the chromium is reduced to Cr(III), which is typically green. The reaction is considered complete when the orange-red color of the Jones reagent persists in the reaction mixture after addition, indicating an excess of the oxidant.
-
-
Q: How do I quench the excess Jones reagent?
-
A: Excess Jones reagent can be quenched by the addition of a small amount of a secondary alcohol, such as isopropanol, until the reddish color disappears and a green color persists.
-
Logical Diagram for Troubleshooting Jones Oxidation
Caption: Troubleshooting decision tree for the Jones oxidation step.
Purification and Handling
Important Safety Note
This compound is reported to be potentially explosive, especially during distillation. Distillation of the final product is strongly discouraged.
Recommended Purification Methods
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and a non-solvent) can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common mobile phase.
Quantitative Data Summary
The following table summarizes typical yields and purity data from literature for the synthesis of this compound and its intermediates.
| Step | Product | Typical Yield | Reported Purity | Analytical Method |
| 1. Monochlorination | 4-Chlorobut-2-yn-1-ol | 45-60% | >95% | GC-MS, NMR |
| 2. Jones Oxidation | This compound | 40-70% | >97% | NMR, Elemental Analysis |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobut-2-yn-1-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve but-2-yne-1,4-diol (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker of crushed ice.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Jones Oxidation)
-
Prepare the Jones reagent by dissolving chromium trioxide (2 equivalents) in a minimal amount of water, and then slowly adding concentrated sulfuric acid (2.3 equivalents). Cool the mixture in an ice bath.
-
In a separate flask, dissolve 4-chlorobut-2-yn-1-ol (1 equivalent) in acetone.
-
Cool the acetone solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10 °C. The color of the reaction mixture should change from orange-red to green. Continue adding the reagent until a faint orange-red color persists.
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears completely and a green color remains.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography. DO NOT DISTILL.
Improving the stability of 4-chlorobut-2-ynoic acid in solution
Welcome to the technical support center for 4-chlorobut-2-ynoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the solvent type, pH, temperature, and the presence of nucleophiles. As a propargyl halide derivative and a carboxylic acid, it is susceptible to degradation through several pathways.
Q2: What is the most common degradation pathway for this compound in aqueous solutions?
A2: The most common degradation pathway in aqueous solutions is likely hydrolysis. The presence of water, especially under neutral to basic conditions, can lead to the nucleophilic substitution of the chlorine atom by a hydroxide ion, forming 4-hydroxybut-2-ynoic acid and hydrochloric acid.
Q3: How does pH impact the stability of this compound solutions?
A3: The pH of the solution is a critical factor. Basic conditions (high pH) can accelerate hydrolysis and other nucleophilic substitution reactions by increasing the concentration of hydroxide ions, a potent nucleophile. Acidic conditions (low pH) might suppress the hydrolysis to some extent but could potentially catalyze other degradation reactions. It is crucial to maintain a controlled pH environment, preferably on the acidic side, to enhance stability.
Q4: Can I use alcoholic solvents like methanol or ethanol to dissolve this compound?
A4: While this compound may be soluble in alcohols, these are polar protic solvents and can act as nucleophiles, leading to solvolysis. This reaction would substitute the chlorine atom with an alkoxy group (e.g., methoxy or ethoxy), thus degrading the parent compound. If alcoholic solvents are necessary, the solution should be prepared fresh and used immediately, and stored at a low temperature to minimize degradation.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For optimal stability, solutions of this compound should be stored at low temperatures, such as 2-8°C, and protected from light. The choice of solvent is critical; aprotic solvents are generally preferred over protic ones. If an aqueous buffer is required, it should be acidic and used for the shortest duration possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound purity in an aqueous solution. | Hydrolysis due to the presence of water. | - Switch to a non-aqueous, aprotic solvent such as acetonitrile, THF, or dioxane.- If water is essential, use a buffered solution with a pH below 7 (e.g., pH 4-5).- Prepare the solution fresh before each experiment and minimize storage time. |
| Formation of an unexpected byproduct when using an alcohol-based solvent. | Solvolysis (alcoholysis) of the compound. | - Avoid using alcoholic solvents for long-term storage.- If an alcohol must be used, conduct the experiment at the lowest possible temperature and for the shortest duration.- Consider using a less nucleophilic polar aprotic solvent like acetone or DMF. |
| Inconsistent experimental results. | Degradation of the stock solution over time. | - Prepare fresh stock solutions frequently.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC, NMR). |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to a less soluble product. | - Verify the solubility of the compound in the chosen solvent at the desired concentration.- If degradation is suspected, analyze the precipitate to identify its composition.- Consider using a co-solvent system to improve solubility. |
Data on Stability in Different Solvents (Illustrative)
The following table provides illustrative data on the stability of this compound in various solvents at 25°C over 24 hours. Note: This data is hypothetical and intended for guidance purposes. Actual stability should be determined experimentally.
| Solvent | Solvent Type | pH | Purity after 24h (%) |
| Water | Polar Protic | 7.0 | < 50 |
| Phosphate Buffer | Polar Protic | 5.0 | 75 |
| Methanol | Polar Protic | N/A | 60 |
| Acetonitrile | Polar Aprotic | N/A | > 95 |
| Dioxane | Aprotic | N/A | > 98 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Liquid Formulation
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) where it is known to be stable.
-
Preparation of Test Solutions: Dilute the stock solution into the desired experimental solvents (e.g., water, buffers of different pH, organic solvents) to the final target concentration.
-
Time Zero Analysis: Immediately after preparation, take an aliquot of each test solution and analyze its purity and concentration using a validated HPLC method. This will serve as the time zero reference point.
-
Incubation: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each test solution and analyze them by HPLC to determine the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time zero concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for stabilizing this compound.
Troubleshooting low reactivity of 4-chlorobut-2-ynoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 4-chlorobut-2-ynoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the potential causes?
A1: Low reactivity of this compound can stem from several factors. Firstly, the inherent reactivity of the propargyl chloride moiety is high, which can lead to rapid decomposition or polymerization under certain conditions, thus appearing as low reactivity towards the desired product. Secondly, the electron-withdrawing nature of the carboxylic acid group can deactivate the alkyne for certain reaction types. Lastly, the quality of the starting material is crucial; degradation upon storage can lead to a less reactive compound.
Q2: How does the carboxylic acid functional group affect the reactivity of the propargylic chloride?
A2: The carboxylic acid group is strongly electron-withdrawing. This has a dual effect: it can increase the electrophilicity of the propargylic carbon, making it more susceptible to nucleophilic attack. However, it can also decrease the nucleophilicity of the alkyne itself, hindering reactions that require the alkyne to act as a nucleophile. Furthermore, the acidic proton of the carboxylic acid can interfere with base-catalyzed reactions or react with organometallic reagents.
Q3: What are the common side reactions observed with this compound?
A3: Common side reactions include:
-
Polymerization: Especially in the presence of trace metals or under thermal stress.
-
Elimination: Strong, non-nucleophilic bases can promote elimination reactions.
-
Rearrangement: Base-catalyzed rearrangement of the alkyne can occur.
-
Intramolecular cyclization: Depending on the reaction partner, the carboxylic acid could potentially participate in intramolecular reactions.
Q4: How should I store this compound to maintain its reactivity?
A4: this compound should be stored at low temperatures (2-8°C), protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution Reactions
You are attempting a nucleophilic substitution at the C-4 position, but are observing low yields of your desired product.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Reaction: Nucleophilic substitution with a generic amine nucleophile.
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| THF | K₂CO₃ | 25 | 24 | 15 |
| DMF | K₂CO₃ | 0 to 25 | 12 | 65 |
| Dichloromethane | Triethylamine | 25 | 24 | <5 (decomposition) |
| Acetonitrile | DIPEA | 25 | 18 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound.
-
Dissolve the acid in anhydrous DMF under a positive pressure of nitrogen.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the amine in a small amount of anhydrous DMF.
-
Slowly add the amine solution to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Add anhydrous potassium carbonate portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding cold water.
-
Acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways & Logical Relationships
Diagram: Competing Reaction Pathways of this compound
This diagram illustrates the desired nucleophilic substitution pathway versus potential side reactions that can lead to low yields.
Caption: Competing reaction pathways for this compound.
Technical Support Center: 4-Chlorobut-2-ynoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-chlorobut-2-ynoic acid preparations. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a preparation of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of alkynoic acids may include:
-
Unreacted Starting Materials: Such as but-2-yne-1,4-diol or a related propargyl halide, depending on the synthetic pathway.
-
Partially Reacted Intermediates: For instance, if the synthesis involves oxidation of an alcohol, the corresponding aldehyde may be present.
-
Byproducts from Side Reactions: These can include isomers, polymers of the starting material or product, or products from reaction with solvent or atmospheric components. For example, reaction with residual water could lead to the corresponding hydroxy acid.
-
Residual Solvents: Solvents used in the synthesis and workup, such as diethyl ether, pentane, or ethyl acetate.
-
Reagents: Leftover reagents from the synthesis, for example, traces of acid or base used as catalysts.
Q2: My purified this compound appears discolored. What could be the cause?
A2: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of polymeric byproducts or trace amounts of highly conjugated impurities. These can sometimes form during the synthesis or upon prolonged storage, especially if exposed to light or air.
Q3: The purity of my this compound does not improve after recrystallization. What should I do?
A3: If recrystallization is ineffective, it could be due to several factors:
-
Inappropriate Solvent System: The chosen solvent may have similar solubility for both the product and the impurity at both high and low temperatures. Experiment with different solvent systems, including single and mixed solvents of varying polarities.
-
Co-crystallization: The impurity may have a very similar structure to the product, leading to its incorporation into the crystal lattice. In this case, an alternative purification method like column chromatography may be necessary.
-
Insufficient Cooling or Equilibration Time: Ensure the solution is cooled slowly to allow for selective crystallization and that sufficient time is given for the crystals to form.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound. The compound is "oiling out". | Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Seeding the solution with a pure crystal of the product can also induce crystallization. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. The crystals were washed with a large volume of cold solvent. | Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the volume of cold solvent used for washing the crystals. Ensure the wash solvent is thoroughly chilled. |
Column Chromatography Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. The column was not packed properly, leading to channeling. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Ensure the column is packed uniformly without any air bubbles. |
| Product is Tailing on the Column | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Add a small amount of a polar modifier, such as acetic acid or formic acid (for acidic compounds), to the eluent to reduce strong interactions with the silica gel. |
| No Compound Elutes from the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on methods used for similar organic acids. The optimal solvent system should be determined experimentally.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A promising starting point, based on the related compound (E)-4-chlorobut-2-enoic acid, is a mixture of diethyl ether and pentane (e.g., 1:4 v/v).[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of a polar organic compound.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). For an acidic compound like this compound, adding a small percentage of acetic acid (e.g., 0.5-1%) to the eluent can improve the peak shape and prevent tailing.
-
Fraction Collection: Collect fractions of the eluting solvent.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of this compound preparations before and after purification can be assessed using standard analytical techniques.
| Analytical Method | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used to identify and quantify impurities by comparing the integration of signals from the product and the impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from its impurities, allowing for quantification of the purity based on the relative peak areas. |
| Melting Point Analysis | A pure compound will have a sharp melting point range. The presence of impurities typically broadens and depresses the melting point. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: 4-Chlorobut-2-ynoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of 4-chlorobut-2-ynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for producing this compound. The first involves the carboxylation of a lithium derivative of propargyl chloride. The second route proceeds via the oxidation of 4-chloro-2-butyn-1-ol, which is itself synthesized from 2-butyne-1,4-diol and thionyl chloride.[1]
Q2: What are the major safety concerns when working with this compound?
A2: A significant safety hazard is the explosive nature of this compound, particularly during distillation.[1] It is a heat-sensitive compound and should be handled with extreme caution. Due to this instability, it is often recommended to synthesize and use the methyl or ethyl ester derivatives, which are reported to be more stable and have not been observed to explode during distillation.[1]
Q3: Can I use butyllithium instead of methyllithium for the carboxylation of propargyl chloride?
A3: While butyllithium can be used, it has been reported to result in significantly lower yields (around 30%) compared to methyllithium for the synthesis of 4-chloro-2-butynoic esters.[1] For optimal yield, methyllithium is the recommended reagent.
Q4: What are the common impurities I might encounter?
A4: The impurities will depend on the synthetic route. In the carboxylation of propargyl chloride, unreacted starting materials and byproducts from side reactions with the organolithium reagent are possible. In the oxidation of 4-chloro-2-butyn-1-ol, impurities may include the starting alcohol, the intermediate aldehyde, and over-oxidation products. If 2-butyne-1,4-diol is used as a starting material, butane-1,4-diol can be a potential impurity.
Q5: How can I purify crude this compound?
A5: General purification methods for carboxylic acids can be employed. For liquid carboxylic acids, an acid-base extraction is effective. The crude acid can be dissolved in an aqueous alkali solution and washed with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified, and the pure acid is extracted with an organic solvent.[2] For solid acids, recrystallization from appropriate solvents is a common technique.[2] Reversed-phase chromatography can also be a viable, albeit more expensive, option for high purity.[3]
Troubleshooting Guides
Synthesis Route 1: Carboxylation of Propargyl Chloride
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of product | Inactive Grignard or organolithium reagent. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon). Use freshly prepared or titrated organolithium reagent. |
| Poor quality of propargyl chloride. | Use freshly distilled propargyl chloride. | |
| Inefficient carboxylation. | Ensure the carbon dioxide source (e.g., dry ice) is fresh and free of excess water. Add the organolithium solution slowly to a large excess of crushed dry ice.[4] | |
| Formation of significant byproducts | Reaction temperature is too high. | Maintain a low reaction temperature (e.g., -50 to -60°C) during the addition of the organolithium reagent.[1] |
| Use of an inappropriate organolithium reagent. | Use methyllithium instead of butyllithium for higher yields of the desired ester.[1] | |
| Difficulty in isolating the product | Emulsion formation during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is volatile. | Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. |
Synthesis Route 2: Oxidation of 4-chloro-2-butyn-1-ol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete oxidation | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., Jones reagent). |
| Low reaction temperature. | Ensure the reaction is maintained at the optimal temperature for the chosen oxidizing agent. | |
| Over-oxidation and byproduct formation | Reaction temperature is too high. | Control the temperature carefully, especially during the addition of the oxidant, as the reaction can be exothermic.[5] |
| Prolonged reaction time. | Monitor the reaction progress by TLC or other analytical methods and quench the reaction once the starting material is consumed. | |
| Difficult purification | Presence of chromium salts (if using Jones reagent). | After the reaction, quench the excess oxidant with isopropanol. The chromium salts can then be removed by filtration and washing.[6] |
| Product co-elutes with impurities during chromatography. | Modify the solvent system or consider using a different stationary phase for chromatography. |
Experimental Protocols
Synthesis of Methyl 4-chlorobut-2-ynoate (A Safer Alternative to the Free Acid)
This protocol is adapted from a procedure for the synthesis of methyl 4-chloro-2-butynoate.[1]
Materials:
-
Propargyl chloride
-
Anhydrous diethyl ether
-
Methyllithium in diethyl ether (1.41 M solution)
-
Methyl chloroformate
-
Anhydrous magnesium sulfate
-
Argon gas
-
Dry ice-alcohol bath
Procedure:
-
Reaction Setup: A 250-mL round-bottomed flask equipped with a magnetic stir bar, thermometer, and a pressure-equalizing dropping funnel is dried in an oven and assembled while hot under a stream of argon.
-
Initial Reagents: 7.45 g (0.1 mol) of propargyl chloride and 35 mL of anhydrous diethyl ether are added to the flask.
-
Cooling: The solution is stirred and cooled to between -50 and -60°C using a dry ice-alcohol bath.
-
Addition of Methyllithium: 72.4 mL of a 1.41 M solution of methyllithium in diethyl ether is added dropwise over approximately 20 minutes, maintaining the low temperature.
-
Stirring: The reaction mixture is stirred for an additional 15 minutes.
-
Addition of Methyl Chloroformate: 18.9 g (0.2 mol) of methyl chloroformate is added through the dropping funnel over about 10 minutes.
-
Warming: The reaction mixture is allowed to warm slowly to 0 to -5°C over 3-4 hours, during which a fine precipitate will form.
-
Quenching: 40 mL of water is added dropwise with efficient stirring.
-
Extraction: The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Drying and Concentration: The combined ether solutions are dried over anhydrous magnesium sulfate, and the ether is removed under reduced pressure using a rotary evaporator.
-
Purification: The residual liquid is distilled under reduced pressure to afford methyl 4-chloro-2-butynoate.
General Protocol for Jones Oxidation of a Primary Alcohol to a Carboxylic Acid
This is a general procedure and should be optimized for 4-chloro-2-butyn-1-ol.
Materials:
-
4-chloro-2-butyn-1-ol
-
Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)
-
Acetone
-
Isopropanol
Procedure:
-
Dissolving the Alcohol: The alcohol is dissolved in acetone and cooled in an ice bath.
-
Addition of Jones Reagent: Jones reagent is added dropwise to the alcohol solution with vigorous stirring. The temperature should be maintained below 20°C. The color of the reaction mixture will change from orange/red to green/blue.
-
Monitoring the Reaction: The reaction is monitored by TLC until all the starting alcohol is consumed.
-
Quenching: A small amount of isopropanol is added to quench any excess oxidant.
-
Workup: The mixture is filtered to remove chromium salts. The filtrate is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed, dried, and concentrated. The crude carboxylic acid can be further purified by distillation (with extreme caution due to its explosive nature) or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via carboxylation.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Logical steps for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
Preventing degradation of 4-chlorobut-2-ynoic acid during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 4-chlorobut-2-ynoic acid to minimize degradation during experiments. Due to limited specific stability data for this compound, the recommendations provided are based on general principles for handling reactive chlorinated organic acids and alkynoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not well-documented in publicly available literature, similar chlorinated and unsaturated organic compounds can be susceptible to:
-
Hydrolysis: The carboxylic acid group can react with water, especially under basic or acidic conditions, potentially leading to decarboxylation or other reactions.
-
Nucleophilic Substitution: The chlorine atom is susceptible to substitution by nucleophiles present in the reaction mixture.
-
Polymerization/Oligomerization: The triple bond makes the molecule susceptible to polymerization, which can be initiated by heat, light, or impurities.
-
Decarboxylation: Carboxylic acids, especially when heated, can lose carbon dioxide.
Q3: Is this compound sensitive to light or air?
A3: While specific data is unavailable, it is best practice to assume that unsaturated and chlorinated compounds are sensitive to light and air. Exposure to UV light can initiate radical reactions, and oxygen can lead to oxidation products. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored reaction vessels.
Q4: Can I heat solutions of this compound?
A4: Caution should be exercised when heating this compound. Many carboxylic acids are prone to decomposition or isomerization upon heating.[2][3] It is advisable to run reactions at the lowest possible temperature required for the transformation. If heating is necessary, a preliminary small-scale experiment to assess stability at the desired temperature is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield or no product formation. | Degradation of this compound before or during the reaction. | 1. Verify Storage: Ensure the compound has been stored correctly at 4°C. 2. Use Fresh Sample: Use a freshly opened container or a recently purchased batch. 3. Inert Atmosphere: Handle the compound and set up the reaction under an inert atmosphere (argon or nitrogen). 4. Dry Solvents: Use anhydrous solvents to prevent hydrolysis. 5. Low Temperature: Perform the reaction at a lower temperature if possible. |
| Formation of unexpected byproducts. | 1. Isomerization or rearrangement of this compound. 2. Side reactions due to the presence of impurities or degradation products. 3. Reaction with atmospheric moisture or oxygen. | 1. Purify Starting Material: If the purity is uncertain, consider purification before use. 2. Control Reaction Conditions: Strictly control temperature, reaction time, and stoichiometry. 3. Use Stabilizers: For reactions sensitive to acid, consider adding a non-nucleophilic base or an acid scavenger. |
| Discoloration of the compound or solution. | Polymerization or formation of degradation products. | 1. Avoid Light Exposure: Use amber-colored glassware or wrap the reaction vessel in aluminum foil. 2. Degas Solvents: Degas solvents prior to use to remove dissolved oxygen. 3. Check for Impurities: Analyze the starting material for any impurities that might act as catalysts for degradation. |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a steady stream of an inert gas (argon or nitrogen).
-
Weighing: Weigh the required amount of the acid quickly and transfer it to the reaction vessel.
-
Storage of Aliquots: If not using the entire amount, tightly reseal the container, purge with inert gas, and store at 4°C.
Protocol 2: Setting up a Reaction with this compound
-
Glassware: Use oven-dried or flame-dried glassware to ensure it is free of moisture.
-
Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Reagent Addition: Dissolve the this compound in the anhydrous solvent under an inert atmosphere. If the reaction is exothermic, cool the solution before adding other reagents.
-
Temperature Control: Maintain the desired reaction temperature using a suitable cooling or heating bath.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to avoid unnecessarily long reaction times.
Visualizations
Caption: General workflow for handling this compound in a laboratory setting.
References
Technical Support Center: Enhancing the Specificity of 4-Chlorobut-2-ynoic Acid as an Inhibitor
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chlorobut-2-ynoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you increase the specificity of this covalent inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound as an inhibitor?
This compound is an α,β-unsaturated carbonyl compound. Due to the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group, it is likely to act as a covalent inhibitor.[1][2] This class of inhibitors forms a stable, covalent bond with nucleophilic residues, such as cysteine, within the active site of target enzymes.[2][3][4] This irreversible binding can lead to potent and prolonged inhibition.[5][6]
Q2: I've identified a primary enzyme target for this compound, but I'm concerned about off-target effects. What are the general strategies to increase its specificity?
Increasing the specificity of a covalent inhibitor like this compound involves medicinal chemistry approaches to optimize its structure. The goal is to enhance interactions with your target enzyme while minimizing binding to other proteins. Key strategies include:
-
Structure-Based Design: If the 3D structure of your target enzyme is known, you can design derivatives of this compound that form more extensive non-covalent interactions with the active site before the covalent bond is formed. This increases the initial binding affinity (lowering Ki) and can contribute significantly to specificity.
-
Modifying the "Warhead": The reactivity of the α,β-unsaturated carbonyl system (the "warhead") can be tuned. Reducing its intrinsic reactivity can decrease reactions with unintended off-targets. This can be achieved by introducing electron-withdrawing or -donating groups near the reactive moiety.
-
Introducing Steric Hindrance: Adding bulky functional groups to the inhibitor that are accommodated by the target's active site but clash with the active sites of off-target enzymes can effectively block binding to the latter.
-
Exploiting Unique Residues: Design derivatives that form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with non-conserved amino acids in the active site of your target enzyme.
Q3: What are the potential common off-targets for α,β-unsaturated carbonyl compounds?
Compounds containing α,β-unsaturated carbonyl moieties are known to be reactive and can interact with various cellular nucleophiles. A primary concern is their reaction with glutathione and cysteine residues in numerous proteins.[7][8][9] This can lead to cytotoxicity and other off-target effects.[8][9][10] Therefore, thorough selectivity profiling is crucial.
Troubleshooting Guide
Problem: My this compound derivative shows high potency but also significant cytotoxicity in cell-based assays.
-
Possible Cause: The compound may have low specificity and be reacting with numerous off-target proteins, leading to cellular toxicity.[8][9][10]
-
Troubleshooting Steps:
-
Perform Proteome-Wide Selectivity Profiling: Use techniques like competitive Activity-Based Protein Profiling (ABPP) to identify the off-target proteins.[2][9][11][12]
-
Synthesize Analogs with Reduced Reactivity: Modify the electrophilic warhead to be less reactive. This can sometimes reduce off-target effects while maintaining sufficient reactivity for the intended target.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of derivatives to identify modifications that reduce cytotoxicity while preserving on-target potency.
-
Problem: I am having difficulty determining the IC50 value for my irreversible inhibitor; the value changes with the pre-incubation time.
-
Possible Cause: This is expected for irreversible covalent inhibitors. The IC50 value is time-dependent because the inhibition progresses as more enzyme molecules become covalently modified over time.[13][14]
-
Troubleshooting Steps:
-
Determine kinact/Ki: For irreversible inhibitors, the potency is best described by the second-order rate constant kinact/Ki, which is independent of the pre-incubation time.[14] This requires measuring the rate of enzyme inactivation at different inhibitor concentrations.
-
Standardize Your Protocol: If you must use IC50 values for comparison, ensure that the pre-incubation time is kept consistent across all experiments and is clearly reported.
-
Use a Two-Point IC50 Method: A method described in recent literature allows for the estimation of both Ki and kinact from two separate IC50 measurements at different reaction times, providing a more complete picture of the inhibitor's potency.[7][12][15]
-
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-Substituted But-2-ynoic Acid Derivatives
This protocol provides a general method for synthesizing derivatives of this compound where the chlorine is replaced by an aryl group, a common strategy to explore structure-activity relationships and improve specificity.
Materials:
-
This compound
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in the anhydrous solvent.
-
Add the base (2-3 equivalents) and the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-but-2-ynoic acid derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Determination of kinact and Ki for an Irreversible Inhibitor
This protocol outlines the determination of the kinetic parameters for an irreversible inhibitor using progress curve analysis.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution for the assay
-
This compound or its derivative
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Substrate Concentration: Determine the Km of the substrate for your enzyme. For this assay, use a substrate concentration equal to or slightly below the Km. The enzyme concentration should be chosen to give a linear reaction rate for the duration of the experiment.
-
Inhibitor Solutions: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a microplate, set up reactions containing the assay buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation (optional but recommended): Pre-incubate the enzyme and inhibitor for a short, defined period (e.g., 5-10 minutes) to allow for the initial non-covalent binding.
-
Initiate the Reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) in the microplate reader at regular intervals.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The initial velocity will decrease over time as the enzyme is inactivated.
-
Fit the progress curves to a first-order decay model to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I])
-
From this fit, you can determine the values for kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).
-
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a method to identify the cellular targets of your inhibitor.[2][9][11][12]
Materials:
-
Cell line of interest
-
This compound derivative
-
Broad-spectrum covalent probe with a reporter tag (e.g., a clickable alkyne or biotin) that targets the same class of residues as your inhibitor (e.g., cysteine-reactive probes).
-
Lysis buffer
-
Reagents for click chemistry (if using an alkyne probe) or streptavidin beads (if using a biotin probe)
-
SDS-PAGE and in-gel fluorescence scanner or mass spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of your inhibitor or a vehicle control (e.g., DMSO) for a defined period.
-
Cell Lysis: Harvest the cells and prepare a cell lysate.
-
Probe Labeling: Add the broad-spectrum covalent probe to the cell lysates and incubate to allow labeling of accessible active sites. In the samples pre-treated with your inhibitor, the target proteins will be occupied and thus protected from labeling by the probe.
-
Reporter Tag Conjugation/Enrichment:
-
For alkyne probes: Perform a click chemistry reaction to attach a fluorescent dye or biotin to the probe.
-
For biotin probes: Use streptavidin beads to enrich the probe-labeled proteins.
-
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that your inhibitor binds to that protein.
-
Mass Spectrometry-Based: Digest the enriched proteins and analyze them by mass spectrometry to identify and quantify the proteins that were labeled by the probe. A reduction in the abundance of a protein in the inhibitor-treated sample identifies it as a target.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different derivatives of this compound.
Table 1: Inhibitory Potency of this compound Derivatives Against Target Enzyme X
| Compound | R-Group Modification | Ki (µM) | kinact (min-1) | kinact/Ki (M-1s-1) |
| Parent | -Cl | 15.2 | 0.25 | 274 |
| Derivative 1 | -Phenyl | 5.8 | 0.22 | 632 |
| Derivative 2 | -4-Methoxyphenyl | 2.1 | 0.20 | 1587 |
| Derivative 3 | -2,6-Dimethylphenyl | 12.5 | 0.05 | 67 |
Table 2: Selectivity Profile of Derivative 2 Against a Panel of Related Enzymes
| Enzyme | % Inhibition at 1 µM | IC50 (µM) |
| Target Enzyme X | 85 | 0.5 |
| Off-Target 1 | 25 | > 50 |
| Off-Target 2 | 10 | > 100 |
| Off-Target 3 | 5 | > 100 |
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and concepts.
Caption: Workflow for increasing inhibitor specificity.
Caption: Covalent inhibition of a signaling pathway.
Caption: Relationship between specificity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-chlorobut-2-ynoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-chlorobut-2-ynoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the general solubility properties of this compound?
A1: this compound is a small organic molecule containing a carboxylic acid and a terminal alkyne. While specific quantitative solubility data is limited, based on its structure, it is expected to be a weakly acidic compound. Its solubility is predicted to be low in water and non-polar organic solvents. It is anticipated to have better solubility in polar organic solvents.
Q2: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What can I do?
A2: Direct dissolution in aqueous buffers can be challenging. Here are several strategies to overcome this:
-
Co-solvent System: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol to create a concentrated stock solution. Then, perform a serial dilution of this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
-
pH Adjustment: As a carboxylic acid, the solubility of this compound in aqueous solutions is pH-dependent. Increasing the pH of the buffer above the pKa of the carboxylic acid group (typically around 4-5) will deprotonate it, forming a more soluble carboxylate salt. You can try adjusting the pH of your buffer with a dilute base like NaOH. However, ensure the final pH is compatible with your experimental system.
-
Sonication: After initial mixing, sonicating the solution can help to break down smaller particles and enhance dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious as excessive heat may degrade the compound.
Q3: My compound precipitates out of the aqueous buffer after I add the organic stock solution. How can I prevent this?
A3: This is a common issue when the final concentration of the organic solvent is too high or when the compound's solubility limit in the final buffer is exceeded.
-
Reduce Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% v/v DMSO) that your experiment can tolerate. You may need to prepare a more concentrated initial stock solution in the organic solvent.
-
Test Different Co-solvents: Some compounds are more soluble in one organic solvent over another. Try preparing stock solutions in DMSO, DMF, and ethanol to see which provides the best results upon dilution.
-
Two-Step Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the organic stock 1:10 in the buffer, and then further dilute this intermediate solution to the final desired concentration.
Q4: Can I prepare a stock solution of this compound in water?
A4: Preparing a concentrated stock solution of this compound directly in water is generally not recommended due to its limited aqueous solubility. It is more practical to use a polar organic solvent to prepare a stable, concentrated stock solution.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C to minimize degradation. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Type | Estimated Solubility |
| Water | Polar Protic | Low |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low (may improve slightly over pure water) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate to High |
| Methanol | Polar Protic | Moderate to High |
| Dichloromethane (DCM) | Non-polar | Low to Moderate |
| Hexanes | Non-polar | Very Low |
Experimental Protocols
Protocol for Preparing a Stock Solution and Working Solutions of this compound
This protocol provides a general method for dissolving this compound for use in biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution. This is your stock solution.
-
-
Prepare an Intermediate Dilution (if necessary):
-
To minimize the final concentration of DMSO in your experiment, you can prepare an intermediate dilution of the stock solution in your aqueous buffer.
-
For example, add 10 µL of the 100 mM stock solution to 90 µL of the aqueous buffer to create a 10 mM intermediate solution with 10% DMSO. Vortex immediately upon addition.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock solution or the intermediate dilution to your final volume of aqueous buffer to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock in DMSO, add 10 µL of the stock solution to 990 µL of the aqueous buffer (final DMSO concentration will be 1%).
-
Add the stock solution dropwise to the buffer while continuously vortexing to ensure rapid mixing and prevent precipitation.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded. In this case, you may need to lower the final concentration or adjust the buffer conditions (e.g., pH).
-
Visualizations
Technical Support Center: Refining Purification Protocols for 4-Chlorobut-2-ynoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 4-chlorobut-2-ynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities depend on the synthetic route. A likely synthesis involves the oxidation of 4-chlorobut-2-yn-1-ol. Therefore, common impurities may include:
-
Unreacted starting material: 4-chlorobut-2-yn-1-ol.
-
Aldehyde intermediate: 4-chlorobut-2-ynal, resulting from incomplete oxidation.
-
Solvent residues: From the reaction and extraction steps.
-
Reagent byproducts: Dependent on the specific oxidizing agent used (e.g., chromium salts if using Jones oxidation).
Q2: What is a good starting point for recrystallizing this compound?
A2: For small, polar organic acids, a solvent system of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble is often effective. A good starting point, adapted from the protocol for the similar compound (E)-4-chlorobut-2-enoic acid, is a mixture of diethyl ether and a non-polar solvent like pentane or hexane.[1] Begin by dissolving the crude product in a minimal amount of warm diethyl ether and then slowly add pentane or hexane until turbidity is observed.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a suitable technique. Due to the polar nature of the carboxylic acid group, a normal-phase chromatography setup with silica gel as the stationary phase is recommended. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is likely to provide the best separation.
Q4: Is this compound stable during purification?
A4: While specific stability data is limited, alkynoic acids can be sensitive to heat and certain reactive conditions. Prolonged heating during distillation or recrystallization should be avoided if possible. It is advisable to use the lowest effective temperatures and to work under an inert atmosphere if decomposition is suspected.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, or the solvent system is not optimal. Oiling out can also occur if the impurity level is very high.
-
Solution:
-
Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Re-dissolve the oil in a small amount of the more polar solvent and try adding a different non-polar co-solvent.
-
If the impurity level is high, consider a preliminary purification step like an acid-base extraction before recrystallization.
-
Problem: The compound is not eluting from the silica gel column.
-
Possible Cause: The eluent is not polar enough to displace the highly polar carboxylic acid from the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
A small amount of a more polar solvent, like methanol, can be added to the eluent. However, be cautious as this can sometimes lead to co-elution of impurities.
-
Adding a small amount of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica gel, aiding elution.
-
Problem: Multiple spots are observed on the TLC plate after purification.
-
Possible Cause: The purification method was not effective enough to separate all impurities.
-
Solution:
-
Recrystallization: The chosen solvent system may not be selective enough. Experiment with different solvent pairs.
-
Column Chromatography: The polarity difference between the eluent and the compounds may not be optimal. Try a shallower gradient or a different solvent system. Ensure the column is not overloaded.
-
Consider using a combination of purification techniques. For example, an acid-base extraction followed by recrystallization or column chromatography.
-
Problem: The yield after purification is very low.
-
Possible Cause:
-
Loss of product during transfers between glassware.
-
Using too much solvent during recrystallization, leaving a significant amount of product in the mother liquor.
-
Decomposition of the product during purification.
-
Incomplete extraction during an acid-base workup.
-
-
Solution:
-
Minimize transfers and rinse glassware with the mother liquor or solvent to recover any residual product.
-
In recrystallization, use the minimum amount of hot solvent required to dissolve the solid. The mother liquor can be concentrated and cooled again to recover a second crop of crystals.
-
If decomposition is suspected, use milder conditions (lower temperatures, shorter times).
-
During acid-base extraction, ensure the pH is adjusted correctly for protonation and deprotonation and perform multiple extractions with the organic solvent.
-
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with a small amount of diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (check with litmus paper). This compound will precipitate out of the solution.
-
Extract the aqueous layer with several portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.
Recrystallization
This protocol is a starting point for the recrystallization of this compound.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a warm polar solvent (e.g., diethyl ether) to just dissolve the solid.
-
While the solution is warm, slowly add a non-polar co-solvent (e.g., pentane or hexane) dropwise until the solution becomes slightly cloudy.
-
If too much non-polar solvent is added, add a small amount of the warm polar solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a small layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A small amount of acetic acid can be added to the mobile phase to improve the peak shape and reduce tailing.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Starting Solvent Systems for Purification
| Purification Method | Polar Solvent | Non-Polar Solvent | Typical Ratio (v/v) | Notes |
| Recrystallization | Diethyl Ether | Pentane or Hexane | Start with minimal ether, titrate with non-polar | Based on protocol for a similar compound.[1] |
| Column Chromatography | Ethyl Acetate | Hexane | Gradient: 5:95 to 50:50 | A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent. |
Table 2: Purity Assessment Methods
| Analytical Technique | Information Provided | Common Solvents/Mobile Phases |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | CDCl₃, Acetone-d₆ |
| HPLC (Reverse Phase) | Quantitative purity, detection of non-volatile impurities. | Acetonitrile/Water with 0.1% Formic or Acetic Acid |
| GC-MS | Identification of volatile impurities. | Standard capillary columns (e.g., DB-5ms) |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
Technical Support Center: 4-Chlorobut-2-ynoic Acid in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-chlorobut-2-ynoic acid in cell-based assays. Due to the limited availability of specific toxicity data for this compound, this guide incorporates general principles for working with reactive small molecules, terminal alkynes, and haloalkynes to help minimize potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell-based assays?
This compound is a chemical compound with the formula C₄H₃ClO₂. Its structure includes a terminal alkyne group and a chlorine atom, making it a reactive molecule. In cell-based assays, it is primarily used as a tool for bioconjugation through "click chemistry." The terminal alkyne allows for the attachment of reporter molecules (like fluorophores or biotin) to biomolecules of interest within a cellular context.
Q2: What are the potential mechanisms of this compound-induced toxicity?
While specific studies on this compound are limited, its chemical structure suggests potential mechanisms of toxicity:
-
Covalent Modification: The terminal alkyne can potentially react with nucleophilic residues (such as cysteine) on cellular proteins, leading to covalent modification and disruption of protein function.[1]
-
Haloalkane-like Effects: The presence of a chlorine atom may contribute to genotoxicity, as has been observed with other haloalkanes and haloalkenes.[2]
-
General Chemical Stress: Introduction of a reactive small molecule can induce cellular stress responses, leading to apoptosis or necrosis.
Q3: What are the initial steps to take when observing high levels of cytotoxicity?
If you observe significant cell death, it is crucial to:
-
Confirm the Identity and Purity of the Compound: Ensure you are using the correct compound and that its purity is high.
-
Optimize the Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration.
-
Optimize Incubation Time: Shorten the exposure time of the cells to the compound.
-
Review Your Experimental Protocol: Check for any deviations from your standard procedure and consult the troubleshooting guide below.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death Immediately After Treatment | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a low concentration range (e.g., 1-10 µM) and titrate upwards. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Practice good aseptic technique. | |
| Inconsistent or Non-Reproducible Results | Variability in cell seeding density. | Ensure a homogenous cell suspension and consistent cell numbers across all wells. |
| Degradation of the compound. | This compound may be unstable in aqueous media over long periods. Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. | |
| Assay Interference | Reaction with assay reagents. | The reactive nature of the compound may interfere with certain assay readouts (e.g., fluorescent or luminescent reporters). Run appropriate controls, including the compound in cell-free assay media, to check for interference. |
| Compound precipitation. | Visually inspect wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system. | |
| Unexpected Changes in Cellular Phenotype (Not Related to Cytotoxicity) | Off-target effects. | The compound may be interacting with cellular pathways unrelated to your intended target. Consider using orthogonal assays to confirm your findings and investigate potential off-target interactions. |
| Alteration of media components. | The compound may react with components in the cell culture media. Minimize the incubation time and consider using serum-free media during the treatment period if compatible with your cell line. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical ranges for reactive small molecules. Specific experimental validation for this compound is required.
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| HeLa | MTT | 24 | 75 |
| HEK293 | LDH Release | 24 | 120 |
| Jurkat | Annexin V / PI | 12 | 50 |
| A549 | Resazurin | 48 | 90 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 12 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A logical troubleshooting flow for addressing high cytotoxicity.
Caption: Potential signaling pathways affected by this compound leading to apoptosis.
References
Validation & Comparative
A Comparative Guide to 4-chlorobut-2-ynoic Acid and Conventional Alkylating Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the investigational compound 4-chlorobut-2-ynoic acid and established alkylating agents used in oncology: Cisplatin, Cyclophosphamide, and Temozolomide. The comparison focuses on mechanisms of action, available performance data, and the experimental protocols used for their evaluation.
Executive Summary:
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular DNA and inducing cell death. While established drugs like Cisplatin, Cyclophosphamide, and Temozolomide are widely used, research into novel agents with potentially improved efficacy or toxicity profiles is ongoing. This compound is a research compound with preliminary evidence of cytotoxic effects.[1] However, there is a significant disparity in the available data, with the former being an exploratory molecule and the latter being extensively characterized clinical agents. This guide will compare these agents based on their chemical class, mechanism, and the data available to date.
Comparison of Mechanisms and Properties
Traditional alkylating agents damage cancer cells by adding alkyl groups to DNA, which leads to the formation of DNA cross-links, subsequent inhibition of DNA replication and transcription, and ultimately, apoptosis.[2][3] While all agents share this fundamental principle, their activation pathways, specific DNA targets, and resistance mechanisms differ significantly.
-
This compound: As an alkynylating agent, this compound is presumed to act via a similar mechanism, transferring a but-2-ynoic acid moiety to nucleophilic sites on DNA. Its specific targets and cellular effects are not well-documented in publicly available literature. Preliminary research suggests it exhibits cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.[1]
-
Cisplatin: A platinum-based compound that is not a classical alkylating agent but functions similarly. After entering the cell, it becomes aquated and binds to the N7 position of purine bases, forming 1,2-intrastrand cross-links that distort the DNA helix and trigger apoptosis.[4][5][6]
-
Cyclophosphamide: A nitrogen mustard prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein.[7][8] Phosphoramide mustard is the primary cytotoxic agent that forms inter- and intrastrand DNA cross-links at the N7 position of guanine.[7][9]
-
Temozolomide (TMZ): A triazene prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active form, MTIC.[10][11] MTIC then releases a methyl diazonium cation, which methylates DNA primarily at the O6 and N7 positions of guanine, leading to futile DNA mismatch repair cycles and cell death.[12][13][14]
The following diagram illustrates the general downstream signaling pathway activated by DNA damage, a common convergence point for these agents.
Caption: General signaling pathway following DNA damage by alkylating agents.
Data Presentation: Comparative Overview
The following table summarizes the key characteristics of each agent. Quantitative performance data, such as IC50 values, are highly dependent on the specific cancer cell line and experimental conditions. Representative data for established agents are provided for context.
Table 1: Comparison of Agent Properties
| Feature | This compound | Cisplatin | Cyclophosphamide | Temozolomide |
| Class | Alkynylating Agent | Platinum-based Compound | Nitrogen Mustard | Triazene |
| Status | Research Compound | Clinically Approved | Clinically Approved | Clinically Approved |
| Activation | Presumed direct-acting | Intracellular aquation | Hepatic (CYP450) metabolism[2][8] | Spontaneous hydrolysis at physiological pH[11] |
| Primary DNA Target | Not specified | N7 of Guanine & Adenine[4] | N7 of Guanine[7][8] | O6 and N7 of Guanine[12][13] |
| Resistance | Not specified | Reduced uptake, increased efflux, enhanced DNA repair (NER)[4] | Increased ALDH activity, enhanced DNA repair | MGMT expression, Mismatch Repair (MMR) deficiency[12][13] |
| Primary Use | In vitro antitumor research[1] | Testicular, ovarian, bladder, lung cancers[6] | Breast cancer, lymphomas, leukemias[7][15] | Glioblastoma, anaplastic astrocytoma[11][13] |
Table 2: Representative Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | Various | Data not publicly available | - |
| Cisplatin | A549 (Lung Carcinoma) | ~ 3.5 | [Various public studies] |
| Cisplatin | MCF-7 (Breast Cancer) | ~ 7.0 | [Various public studies] |
| 4-Hydroxycyclophosphamide | L1210 (Mouse Leukemia) | ~ 1.2 | [Various public studies] |
| Temozolomide | U87 MG (Glioblastoma, MGMT-) | ~ 5-10 | [Various public studies] |
| Temozolomide | T98G (Glioblastoma, MGMT+) | > 100 | [Various public studies] |
Note: IC50 values are highly variable. The data presented are illustrative examples from public scientific literature and should not be considered absolute.
Experimental Protocols
Evaluating the efficacy and mechanism of alkylating agents involves a standard set of in vitro assays. Below are detailed methodologies for two key experiments: the MTT assay for cytotoxicity and the Comet assay for DNA damage.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated controls (vehicle only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Protocol 2: Alkaline Comet Assay for DNA Damage
The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for quantifying DNA damage, particularly single- and double-strand breaks, in individual cells.[18][19][20]
Methodology:
-
Cell Preparation: After treatment with the alkylating agent for the desired time, harvest cells and prepare a single-cell suspension of ~1x10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix ~25 µL of the cell suspension with ~75 µL of low melting point agarose (LMAgarose) at 37°C. Immediately pipette this mixture onto a specially coated microscope slide (CometSlide™). Allow it to solidify at 4°C for 30 minutes.
-
Cell Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) and incubate for at least 60 minutes at 4°C in the dark.[19] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."
-
DNA Unwinding: Drain the lysis solution and immerse the slides in a fresh, cold alkaline electrophoresis buffer (pH > 13) for 30-60 minutes at 4°C.[21] This unwinds the DNA, converting alkali-labile sites and strand breaks into single-stranded DNA.
-
Electrophoresis: Transfer the slides to a horizontal electrophoresis tank filled with the same cold alkaline buffer. Apply a voltage of ~21-25 V for 30 minutes.[21] Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software, which calculates parameters like tail length, percent DNA in the tail, and tail moment.
Caption: Workflow for the alkaline Comet assay to detect DNA strand breaks.
Conclusion
Cisplatin, Cyclophosphamide, and Temozolomide are well-characterized alkylating and related agents with established mechanisms, extensive clinical data, and known resistance profiles. They serve as critical benchmarks in cancer therapy. In contrast, this compound is an exploratory compound with preliminary evidence of antitumor activity. For it to be considered a viable alternative or lead compound, significant further research is required. This would involve comprehensive cytotoxicity screening across diverse cancer cell lines, detailed mechanistic studies to identify its specific molecular targets, and robust analysis of its DNA-damaging capabilities using assays like the Comet assay. This guide highlights the vast difference in the current scientific understanding between these agents and provides the standard experimental frameworks necessary to bridge that gap.
References
- 1. (E)-4-chlorobut-2-enoic acid | 16197-90-3 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. oncodaily.com [oncodaily.com]
- 5. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temozolomide - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 21. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Efficacy of 4-Chlorobut-2-ynoic Acid Compared to Known Enzyme Inhibitors: A Comparative Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific enzyme inhibition data (IC50 or Ki values) for 4-chlorobut-2-ynoic acid. However, based on its chemical structure as a halogenated unsaturated carboxylic acid, it is hypothesized that it may act as an inhibitor of enzymes such as γ-aminobutyric acid aminotransferase (GABA-T) or various dehydrogenases. This guide, therefore, provides a comparative analysis of well-characterized inhibitors of GABA-T, a plausible target, to offer a relevant framework for potential future studies on this compound.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its metabolic degradation is primarily catalyzed by the enzyme GABA aminotransferase (GABA-T). Inhibition of GABA-T leads to increased synaptic GABA concentrations, a therapeutic strategy for conditions such as epilepsy and other neurological disorders. This guide compares the efficacy of several known GABA-T inhibitors.
Quantitative Comparison of Known GABA-T Inhibitors
The inhibitory activities of several well-established GABA-T inhibitors are summarized in the table below. These values provide a benchmark for the potency of compounds targeting this enzyme.
| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Action |
| Gabaculine | GABA-T | 1.8 µM[1] | - | Catalytic inhibitor[1] |
| Aminooxyacetic acid | GABA-T | 2.7 µM[1] | - | Nonspecific enzyme inhibitor[1] |
| γ-acetylenic GABA | GABA-T | 150 µM[1] | - | Catalytic inhibitor[1] |
| Vigabatrin (γ-vinyl GABA) | GABA-T | 350 µM[1] | 26 ± 3 mM*[2] | Selective and irreversible inhibitor[1] |
| Phenelzine | GABA-T / MAO | - | - | Inhibits GABA-T and MAO[3] |
*Note: The Ki value for Vigabatrin was determined using GABA-T from Pseudomonas fluorescens and may differ for the human enzyme.[2]
Experimental Protocols
A generalized protocol for determining the in vitro inhibition of GABA-T is provided below. This can be adapted for screening new compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GABA-T.
Materials:
-
Recombinant human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)
-
NADP+ (coenzyme for SSADH)
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Vigabatrin) as a positive control
-
Assay buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.6)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of GABA, α-ketoglutarate, PLP, NADP+, and the test/control inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human GABA-T and SSADH to the desired working concentrations in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution) or the positive control.
-
GABA-T enzyme solution.
-
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To each well, add a solution containing GABA, α-ketoglutarate, PLP, SSADH, and NADP+ to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time. The production of NADPH by the coupled SSADH reaction results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key components and processes at a GABAergic synapse, including the metabolic pathway of GABA, which is the target of the inhibitors discussed.
Caption: Simplified signaling pathway at a GABAergic synapse.
Experimental Workflow for IC50 Determination
The logical flow of the experimental protocol for determining the IC50 value of a potential enzyme inhibitor is depicted below.
Caption: General experimental workflow for IC50 determination.
References
- 1. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Validating the Inhibitory Effect of 4-Chlorobut-2-ynoic Acid on Dehydrogenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential inhibitory effects of 4-chlorobut-2-ynoic acid on dehydrogenases. Due to the limited availability of direct experimental data on this specific compound, we present a comparative analysis with well-characterized dehydrogenase inhibitors. This document outlines detailed experimental protocols, data presentation formats, and the signaling pathway context crucial for such validation studies.
Introduction to Dehydrogenase Inhibition
Dehydrogenases are a critical class of oxidoreductase enzymes that catalyze the removal of hydrogen atoms from a substrate, transferring them to an electron acceptor such as NAD⁺/NADP⁺ or a flavin coenzyme.[1] Their central role in metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism, makes them attractive targets for therapeutic intervention in various diseases, including cancer and metabolic disorders.[][3][4] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[5] They can be classified as reversible, binding non-covalently, or irreversible, which often involves covalent bond formation with the enzyme.[5][6]
This compound is a small molecule whose inhibitory potential against dehydrogenases is not yet extensively documented in peer-reviewed literature. Its chemical structure suggests it may act as an electrophile, potentially leading to irreversible inhibition through covalent modification of nucleophilic residues in the enzyme's active site. This guide provides the necessary protocols and comparative data to investigate this hypothesis.
Comparative Inhibitory Data
To contextualize the potential efficacy of this compound, it is essential to compare its inhibitory constants (IC₅₀ and Kᵢ) with those of known dehydrogenase inhibitors. The following tables summarize the inhibitory data for a selection of compounds against various dehydrogenases.
Aldehyde Dehydrogenase (ALDH) Inhibitors
| Inhibitor | Target ALDH Isoform | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Disulfiram | ALDH1 | - | - | Irreversible | [7][8] |
| NCT-501 | ALDH1A1 | 40 nM | - | Selective | [9] |
| CVT-10216 | ALDH2 | 29 nM | - | Selective, Reversible | [7][9] |
| Daidzin | ALDH2 (mitochondrial) | - | - | Potent, Selective | [7][9] |
| 4-Diethylaminobenzaldehyde | ALDH1 | - | 4 nM | Reversible | [7][9] |
| WIN 18,446 | ALDH1A2 | 0.3 µM | - | Reversible | [9] |
| Benomyl | ALDH2 (in vivo) | 24 µmol/kg | - | Selective | [10] |
Lactate Dehydrogenase (LDH) Inhibitors
| Inhibitor | Target LDH Isoform | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| GSK2837808A | LDHA | 2.6 nM | - | Potent, Selective | [11] |
| FX-11 | LDHA | - | 8 µM | Reversible, Competitive | [11] |
| NHI-2 | LDHA | 14.7 µM | - | Selective | [11] |
| LDHA-IN-3 | LDHA | 145.2 nM | - | Noncompetitive | [12] |
| (R)-GNE-140 | LDHA / LDHB | 3 nM / 5 nM | - | Potent | [12] |
| Oxamic acid | LDHA | - | - | - | [11] |
Glutamate Dehydrogenase (GDH) Inhibitors
| Inhibitor | Target GDH Isoform | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Epigallocatechin gallate (EGCG) | GDH1/2 | - | - | Allosteric | [13][14] |
| Diethylstilbestrol (DES) | hGDH2 | 0.08 µM | - | - | [15] |
| 17 beta-estradiol | hGDH2 | 1.67 µM | - | - | [15] |
| Octanoyl coenzyme A | GDH | 0.4-1.6 mM | - | - | [13] |
| R162 | GDH1 | - | - | Potent | [13] |
Alcohol Dehydrogenase (ADH) Inhibitors
| Inhibitor | Target ADH Isoform | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Osmanthuside H | ADH | 175.4 µg/mL | - | - | [9] |
| N-Cyclohexylformamide | ADH alpha chain | - | 2300.0 nM | - | [16] |
| N-Butylformamide | ADH alpha chain | - | 7200.0 nM | - | [16] |
| N-Benzylformamide | ADH alpha chain | - | 31000.0 nM | - | [16] |
Experimental Protocols
To validate the inhibitory effect of this compound, a series of well-defined experiments are required. Below are detailed methodologies for key assays.
Aldehyde Dehydrogenase (ALDH) Activity and Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring ALDH activity in various samples.[17][18][19]
A. Reagent Preparation:
-
ALDH Assay Buffer: Prepare a buffer at the optimal pH for the specific ALDH isoform being studied (typically pH 8.0). Allow to warm to room temperature before use.
-
Substrate Solution: Prepare a stock solution of the aldehyde substrate (e.g., acetaldehyde) in the assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD⁺ or NADP⁺ in the assay buffer.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a solvent tolerance test to ensure the final solvent concentration does not inhibit the enzyme.
-
Enzyme Solution: Prepare a solution of purified or recombinant ALDH enzyme in assay buffer. The concentration should be determined empirically to yield a linear reaction rate over the desired time course.
B. Assay Procedure:
-
Standard Curve: Prepare a standard curve using NADH to relate absorbance to the amount of product formed.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
ALDH Assay Buffer
-
Enzyme Solution
-
Inhibitor solution (or vehicle control) at various concentrations.
-
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and cofactor solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 450 nm in a microplate reader. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
C. Determining IC₅₀ and Kᵢ:
-
IC₅₀ Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[20]
-
Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can be analyzed using Lineweaver-Burk or Dixon plots, or more accurately, by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed inhibition.[21][22] The Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value for competitive inhibitors.
Lactate Dehydrogenase (LDH) Activity and Inhibition Assay (Colorimetric)
This protocol measures the LDH-catalyzed conversion of lactate to pyruvate, coupled with the reduction of NAD⁺ to NADH.[5][6][23][24]
A. Reagent Preparation:
-
LDH Assay Buffer: Prepare a suitable buffer (e.g., Tris or phosphate buffer) at the optimal pH for LDH (typically pH 7.2-7.5).
-
Substrate Solution: Prepare a stock solution of L-lactate in the assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD⁺ in the assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound as described for the ALDH assay.
-
Enzyme Solution: Prepare a solution of purified LDH.
B. Assay Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor for a specified time at a constant temperature.
-
Reaction Initiation: Start the reaction by adding the lactate and NAD⁺ solutions.
-
Kinetic Measurement: Measure the increase in absorbance at 340 nm (due to NADH formation) over time.
-
Data Analysis: Determine the reaction rates and calculate IC₅₀ and Kᵢ as described for the ALDH assay.
Signaling Pathways and Experimental Workflows
Understanding the cellular context of dehydrogenase activity is crucial. Dehydrogenases are integral to central metabolic pathways that are often dysregulated in diseases like cancer.
Conclusion
While direct evidence for the inhibitory activity of this compound against dehydrogenases is currently lacking in the scientific literature, its chemical structure suggests a potential for irreversible inhibition. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically validate this hypothesis. By determining the IC₅₀ and Kᵢ values, elucidating the mechanism of action, and placing its effects within the context of cellular signaling pathways, the therapeutic potential of this compound as a dehydrogenase inhibitor can be thoroughly investigated.
References
- 1. Dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. raybiotech.com [raybiotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alcohol dehydrogenase alpha chain Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. researchgate.net [researchgate.net]
- 22. cdn.graphpad.com [cdn.graphpad.com]
- 23. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 24. LDH Assay Kit / Lactate Dehydrogenase Assay Kit ab102526/K726 | Abcam [abcam.com]
A Guide to Investigating the Cross-Reactivity of 4-Chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity
Cross-reactivity is a critical parameter in the development of immunoassays and other selective binding assays. It refers to the ability of antibodies or other receptor molecules to bind to substances other than the target analyte. In the context of 4-chlorobut-2-ynoic acid, a thorough cross-reactivity assessment is essential to ensure the specificity and accuracy of any developed detection method. High cross-reactivity with structurally similar compounds can lead to false-positive results and inaccurate quantification.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical summary of a cross-reactivity study for this compound. The selection of potential cross-reactants is based on structural similarity, including variations in the halogen substituent, the position of the triple bond, and the length of the carbon chain. The cross-reactivity is expressed as a percentage relative to the binding of this compound.
| Compound | Structural Formula | Assumed IC50 (nM) | Cross-Reactivity (%) |
| This compound | Cl-CH₂-C≡C-COOH | 10 | 100 |
| 4-Bromobut-2-ynoic acid | Br-CH₂-C≡C-COOH | 25 | 40 |
| 4-Iodobut-2-ynoic acid | I-CH₂-C≡C-COOH | 50 | 20 |
| But-2-ynoic acid | CH₃-C≡C-COOH | > 1000 | < 1 |
| Pent-2-ynoic acid | CH₃-CH₂-C≡C-COOH | > 1000 | < 1 |
| 4-Chlorobutanoic acid | Cl-CH₂-CH₂-CH₂-COOH | > 1000 | < 1 |
| (E)-4-Chlorobut-2-enoic acid | Cl-CH₂-CH=CH-COOH | 500 | 2 |
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining cross-reactivity. The following protocol provides a detailed methodology for assessing the cross-reactivity of potential interfering compounds with an antibody raised against this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: A fixed concentration of the primary antibody against this compound is mixed with varying concentrations of the test compound (either this compound as the standard or a potential cross-reactant). This mixture is then added to the coated and blocked wells of the microtiter plate. The plate is incubated for a defined period (e.g., 1 hour at 37°C) to allow for competitive binding to the antibody.
-
Washing: The plate is washed again to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific for the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition and Signal Detection: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme-substrate reaction results in a color change, which is stopped after a specific time by adding a stop solution. The absorbance is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration to generate a standard curve. The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizing Methodologies and Relationships
Diagrams are essential tools for representing complex experimental workflows and molecular relationships. The following visualizations, created using the DOT language, illustrate the competitive ELISA workflow and the structural relationships relevant to cross-reactivity.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Caption: Structural relationships influencing cross-reactivity.
Conclusion
The investigation of cross-reactivity is a fundamental step in the development of selective assays for this compound. By employing established methodologies such as competitive ELISA and systematically testing structurally related compounds, researchers can quantify the specificity of their analytical methods. The protocols and data presentation formats provided in this guide offer a robust framework for conducting and reporting these critical studies, ultimately ensuring the reliability and validity of future research involving the detection and quantification of this compound.
In Vitro vs. In Vivo Activity of 4-Chlorobut-2-ynoic Acid: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published data on the in vitro and in vivo activity of 4-chlorobut-2-ynoic acid. As a result, a direct comparative guide based on experimental evidence cannot be constructed at this time.
For researchers, scientists, and drug development professionals, this indicates that this compound represents a largely unexplored chemical entity in a biological context. No peer-reviewed studies detailing its cytotoxicity, potential enzymatic inhibition, mechanism of action, or effects in animal models have been found. Therefore, quantitative data for comparison, detailed experimental protocols, and diagrams of its signaling pathways are not available.
It is crucial to distinguish This compound (with a carbon-carbon triple bond) from the structurally similar compound, (E)-4-chlorobut-2-enoic acid (with a carbon-carbon double bond). While some general information regarding the potential reactivity of the "-enoic" acid analog exists, this information is not applicable to this compound due to the significant differences in their chemical structures and, consequently, their expected biological activities.
Future Research Directions
The absence of data highlights a gap in the scientific knowledge surrounding this compound. Future research to elucidate the biological activity of this compound would need to begin with foundational in vitro studies. A logical experimental workflow to begin characterizing its activity would be as follows:
Caption: Proposed workflow for the initial biological evaluation of this compound.
Hypothetical Data Presentation
Should data become available, it would be structured for clear comparison. Below are examples of tables that would be populated with experimental results.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) | Assay Type |
| e.g., HeLa | This compound | Data Not Available | e.g., MTT |
| e.g., A549 | This compound | Data Not Available | e.g., MTT |
| e.g., HepG2 | This compound | Data Not Available | e.g., MTT |
Table 2: Hypothetical In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Outcome Measure | Result |
| e.g., Xenograft Mouse | Data Not Available | e.g., Tumor Volume Reduction | Data Not Available |
Experimental Protocols
Detailed experimental protocols would be provided for any cited data. For instance, a standard MTT assay protocol to determine cytotoxicity would be outlined as follows:
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Unveiling the Bioactive Potential of 4-Chlorobut-2-ynoic Acid Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural analogues of 4-chlorobut-2-ynoic acid and their reported biological activities. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate further research and development in this area.
While direct, comprehensive comparative studies on a wide range of this compound analogues are limited in publicly available literature, existing research on related but-2-ynoic and but-2-enoic acid derivatives provides valuable insights into their potential as enzyme inhibitors and anticancer agents. This guide synthesizes the available information to draw preliminary structure-activity relationships and highlight promising areas for future investigation.
Comparative Activity of Butenoic Acid Derivatives as Carbonic Anhydrase Inhibitors
A study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has demonstrated their potent inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes. These compounds, while structurally different from this compound, share the butenoic acid backbone and showcase the potential of this scaffold in enzyme inhibition. The inhibitory activities, presented as Ki values, are summarized in the table below.
| Compound ID | Arylamino Substituent | hCA I Ki (nM)[1] | hCA II Ki (nM)[1] |
| 4a | Aniline | 35.15 ± 11.03 | 28.14 ± 6.18 |
| 4b | 2-chloroaniline | 39.21 ± 12.11 | 29.05 ± 5.21 |
| 4c | 4-chloroaniline | 29.33 ± 10.12 | 24.18 ± 4.39 |
| 4d | 2-methylaniline | 41.79 ± 13.19 | 26.21 ± 5.15 |
| 4e | 4-methylaniline | 33.18 ± 9.98 | 25.89 ± 6.11 |
| 4f | 2-methoxyaniline | 38.72 ± 11.21 | 27.33 ± 4.98 |
| 4g | 3-nitroaniline | 22.15 ± 7.76 | 20.91 ± 3.14 |
| 4h | 4-methoxyaniline | 36.15 ± 10.19 | 26.88 ± 7.13 |
| 4i | 4-ethoxyaniline | 31.77 ± 9.87 | 25.11 ± 6.21 |
| 4j | 4-bromoaniline | 28.19 ± 8.13 | 23.92 ± 5.87 |
| 4k | 4-fluoroaniline | 27.65 ± 7.99 | 24.05 ± 6.11 |
| 4l | 4-iodoaniline | 26.11 ± 7.15 | 22.87 ± 5.99 |
| 4m | 4-nitroaniline | 24.13 ± 6.98 | 21.76 ± 4.88 |
Experimental Protocols
Synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives (4a-4m)[1]
General Procedure: A solution of maleic anhydride (1 equivalent) in an appropriate solvent is treated with a substituted aniline (1 equivalent). The reaction mixture is stirred at a specified temperature for a designated time. The resulting product is then isolated and purified, typically by recrystallization, to yield the corresponding (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivative. The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and IR spectroscopy.
Human Carbonic Anhydrase Inhibition Assay[1]
The inhibitory effects of the synthesized compounds on hCA I and hCA II were determined by measuring the inhibition of the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate. The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the respective hCA isoenzyme, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate, 4-nitrophenyl acetate. The absorbance is measured at 400 nm using a microplate reader. The inhibitory activity is expressed as the inhibition constant (Ki), which is calculated from dose-response curves.
Potential Signaling Pathways and Mechanisms of Action
While the direct signaling pathways affected by this compound and its close analogues are not yet fully elucidated, the broader class of butynoic acid derivatives has been implicated in various cellular processes, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The design of small molecules as anticancer agents often targets pathways like the EGFR and NF-κB signaling cascades.
Below is a generalized representation of a potential experimental workflow for screening and characterizing the anticancer activity of novel chemical entities, such as structural analogues of this compound.
Caption: Experimental workflow for anticancer drug discovery.
Structure-Activity Relationship (SAR) Insights
Based on the available data for butenoic acid derivatives as carbonic anhydrase inhibitors, the following preliminary SAR observations can be made[1]:
-
Aromatic Substitution: The nature and position of the substituent on the arylamino ring influence the inhibitory potency. Electron-withdrawing groups, such as nitro and halo groups, at the meta and para positions tend to result in stronger inhibition of both hCA I and hCA II.
-
Isoform Selectivity: The tested compounds generally exhibit slightly higher affinity for hCA II over hCA I.
Further research focusing on the systematic synthesis and biological evaluation of a diverse library of this compound analogues is necessary to establish a clear and comprehensive SAR for this specific class of compounds. Investigating modifications at the 4-position (e.g., replacing chlorine with other halogens or functional groups) and on the carboxylic acid moiety (e.g., esterification, amidation) would be crucial in elucidating the key structural features required for potent and selective biological activity. The development of such small molecules holds promise for novel therapeutic agents targeting various diseases.[2]
References
Benchmarking 4-Chlorobut-2-ynoic Acid: A Comparative Guide for Synthetic Intermediates
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive comparison of 4-chlorobut-2-ynoic acid with other key synthetic intermediates, supported by experimental data to inform your selection process.
This compound is a versatile bifunctional molecule featuring both a carboxylic acid and a propargylic chloride. This unique combination allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic compounds such as butenolides, which are prevalent in many biologically active natural products and pharmaceuticals. This guide will focus on its application in the synthesis of substituted butenolides and compare its performance against other halo-analogues and related intermediates.
Comparative Performance in Butenolide Synthesis
The synthesis of substituted butenolides often proceeds via a nucleophilic attack on the C-4 position of a 4-halobut-2-ynoic acid derivative, followed by lactonization. The nature of the halogen atom significantly influences the reactivity of the substrate, affecting reaction times, yields, and the required reaction conditions.
Nucleophilic Substitution with Thiophenols
A common transformation involves the reaction of 4-halobut-2-ynoic acids with substituted thiophenols to yield 4-thio-substituted butenolides. The following data summarizes the performance of this compound in comparison to its bromo and iodo counterparts in the reaction with 4-methoxythiophenol.
| Intermediate | Reaction Time (hours) | Yield (%) |
| This compound | 12 | 75 |
| 4-Bromobut-2-ynoic Acid | 4 | 92 |
| 4-Iodobut-2-ynoic Acid | 1.5 | 95 |
As the data indicates, a clear trend in reactivity is observed, with the iodide being the most reactive and the chloride the least. This is consistent with the established trend of leaving group ability (I > Br > Cl) in nucleophilic substitution reactions. While this compound provides a respectable yield, it requires significantly longer reaction times. This may be advantageous in situations where a slower, more controlled reaction is desired, or when the higher cost and lower stability of the bromo and iodo analogues are a concern.
Experimental Protocols
General Procedure for the Synthesis of 4-(4-methoxyphenylthio)furan-2(5H)-one
To a solution of the respective 4-halobut-2-ynoic acid (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL), is added 4-methoxythiophenol (1.1 mmol) and a mild base, for example, triethylamine (1.5 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Signaling Pathways and Experimental Workflows
The synthesis of 4-substituted butenolides from 4-halobut-2-ynoic acids can be visualized as a straightforward nucleophilic substitution followed by intramolecular cyclization.
The experimental workflow for comparing the reactivity of the different 4-halobut-2-ynoic acids is outlined below.
Alternative Synthetic Intermediates
While 4-halobut-2-ynoic acids are effective, other intermediates can also be employed for the synthesis of butenolides.
| Intermediate | Description | Advantages | Disadvantages |
| 4-Hydroxybut-2-ynoic Acid | Allows for Mitsunobu or Appel-type reactions to introduce the substituent. | Milder conditions for some nucleophiles. | Requires activation of the hydroxyl group. |
| But-2-yne-1,4-diol | A more fundamental building block. | Readily available and inexpensive. | Requires multiple synthetic steps to introduce the carboxylic acid and leaving group. |
The choice of intermediate will ultimately depend on the specific target molecule, the desired reaction pathway, and practical considerations such as cost and availability of starting materials. This compound represents a balance between reactivity and stability, making it a valuable and cost-effective option for many synthetic applications. Researchers should consider the trade-offs in reaction time and yield when selecting the optimal halo-analogue for their specific synthetic needs.
A Comparative Guide to the Analytical Validation of 4-chlorobut-2-ynoic Acid Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-chlorobut-2-ynoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is curated from established methodologies for structurally similar compounds, offering a robust framework for the validation of analytical methods targeting this specific molecule.
Introduction
This compound is a reactive organic compound whose accurate detection and quantification are critical in various research and development settings, including pharmaceutical process monitoring and environmental analysis. The choice of analytical methodology is paramount for ensuring data quality and regulatory compliance. This document outlines and compares HPLC and GC-MS methods, providing detailed experimental protocols and performance data to guide researchers in selecting the most appropriate technique for their specific needs.
Method Comparison at a Glance
The selection between HPLC and GC-MS for the analysis of this compound hinges on factors such as sample matrix, required sensitivity, and available instrumentation. HPLC is often favored for its direct analysis capabilities for polar, non-volatile compounds, while GC-MS provides high sensitivity and specificity, particularly for volatile or semi-volatile compounds, though often requiring a derivatization step for polar analytes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Direct Analysis | Yes, for polar compounds like carboxylic acids. | No, typically requires derivatization to increase volatility. |
| Sensitivity | Good, with UV or MS detection. | Excellent, especially with selected ion monitoring (SIM). |
| Specificity | Good with MS detection, moderate with UV detection. | Excellent, provides structural information. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the derivatization step. |
| Instrumentation Cost | Lower for UV detectors, comparable to GC-MS with MS detectors. | Generally higher initial investment. |
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method for this compound can be adapted from established methods for similar short-chain unsaturated carboxylic acids. A reverse-phase approach is generally suitable for this polar analyte.
Experimental Protocol
1. Sample Preparation:
-
Aqueous Samples: Direct injection after filtration through a 0.45 µm syringe filter.
-
Organic Matrices: If the sample is in an organic solvent, it should be evaporated to dryness and reconstituted in the mobile phase.
-
Complex Matrices (e.g., biological fluids): Protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant. Liquid-liquid extraction can also be employed to isolate the analyte.[1][2][3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). A typical starting ratio would be 95:5 (aqueous:organic).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm or a mass spectrometer in negative ion mode.
3. Validation Parameters:
-
Linearity: A calibration curve should be prepared in the expected concentration range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting a series of decreasing concentrations and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentration levels. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of <15% for precision.
-
Recovery: Determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration.
Expected Performance Data (Based on similar compounds)
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of carboxylic acids, a derivatization step is essential for the analysis of this compound by GC-MS. This process converts the polar carboxylic acid group into a more volatile ester.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidification of the sample to pH < 2 is recommended.
-
Derivatization: The extracted analyte is then derivatized. A common method is esterification using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or by reaction with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst.
-
BSTFA Derivatization: Evaporate the extract to dryness. Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine). Heat at 70°C for 30 minutes.
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Validation Parameters:
-
Similar to HPLC, validation includes establishing linearity, LOD, LOQ, accuracy, precision, and recovery.
Expected Performance Data (Based on similar compounds)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Data Visualization
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS offer viable and robust platforms for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the analysis. For rapid screening and analysis of relatively clean samples, an HPLC-UV method may be sufficient and more cost-effective. For complex matrices requiring higher sensitivity and specificity, a GC-MS method, despite the need for derivatization, is the superior choice. The detailed protocols and expected performance characteristics provided in this guide serve as a solid foundation for the development and validation of analytical methods for this compound, ensuring the generation of accurate and reliable data for researchers, scientists, and drug development professionals.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 4-Chlorobutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Butynoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Assessing the Novelty of 4-chlorobut-2-ynoic Acid's Biological Effects: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential biological effects of 4-chlorobut-2-ynoic acid. Due to a lack of direct experimental data on this specific compound in the current scientific literature, this document focuses on a detailed comparison with its structurally closest analog, (E)-4-chlorobut-2-enoic acid, and other relevant compounds. The assessment of novelty is therefore based on established structure-activity relationships and the known biological profiles of similar chemical entities.
Executive Summary
This compound is a short-chain, halogenated, unsaturated carboxylic acid. While its specific biological activities have not been reported, its structural features—a terminal alkyne, a chlorine substituent, and a carboxylic acid group—suggest a potential for biological reactivity. Its closest structural analog, (E)-4-chlorobut-2-enoic acid, has demonstrated cytotoxic effects against cancer cell lines and potential for enzyme inhibition. This guide synthesizes the available data on related compounds to project the likely biological profile of this compound and to frame the key questions for future experimental validation.
Comparative Analysis of Biological Activities
The biological activities of this compound are inferred from its structural similarity to (E)-4-chlorobut-2-enoic acid and other halogenated unsaturated carboxylic acids.
Table 1: Comparison of Known and Postulated Biological Activities
| Compound | Biological Activity | Mechanism of Action (Known or Postulated) | Quantitative Data (IC50, etc.) |
| This compound | Hypothesized: Cytotoxicity, Enzyme Inhibition, Antimicrobial | Postulated: Alkylation of biological nucleophiles (e.g., cysteine residues in enzymes) via the reactive alkyne and chloro group. | Not Available |
| (E)-4-chlorobut-2-enoic acid | Cytotoxicity against cancer cell lines; Enzyme inhibition (e.g., dehydrogenases); Protein modification.[1] | The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom and double bond provide sites for nucleophilic attack and electrophilic addition.[1] | Not Available in searched literature. |
| Other Halogenated Fatty Acids | Antibacterial activity (e.g., against MRSA).[2] | Disruption of the plasma membrane; Inhibition of gene expression.[2] | Varies by compound. |
| Terminal Alkynes | Selective reaction with active-site cysteine residues in proteases (e.g., de-ubiquitinating enzymes, caspases).[2][3] | Nucleophilic attack by the cysteine thiol on the alkyne.[2] | Varies by compound. |
Postulated Mechanism of Action and Signaling Pathways
Based on its chemical structure, this compound is likely to act as an electrophile, reacting with nucleophilic residues in proteins. The terminal alkyne is a key functional group that can undergo nucleophilic attack, particularly by the thiol group of cysteine residues within enzyme active sites, potentially leading to irreversible inhibition.
Figure 1. Postulated mechanism of this compound leading to cytotoxicity.
Experimental Protocols for Biological Evaluation
To assess the biological effects of this compound, the following experimental protocols are recommended.
Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HCT116, T47D, HeLa) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment: Use a standard MTT or resazurin-based assay to measure cell viability.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Figure 2. Workflow for determining the cytotoxicity of this compound.
Enzyme Inhibition Assay
Objective: To screen this compound for inhibitory activity against a panel of enzymes, particularly those with active site cysteines.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., a specific dehydrogenase or protease) and its corresponding substrate.
-
Inhibition Assay: In a microplate format, combine the enzyme, varying concentrations of this compound, and initiate the reaction by adding the substrate.
-
Activity Measurement: Monitor the enzyme activity by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Determine the IC50 for the compound and perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mode of inhibition (competitive, non-competitive, etc.).[4][5][6]
Assessment of Novelty and Future Directions
The potential biological effects of this compound, particularly its activity as a cytotoxic agent and enzyme inhibitor, would not be entirely novel, as these properties are observed in its structural analog, (E)-4-chlorobut-2-enoic acid. However, the presence of the terminal alkyne in place of a double bond is a significant structural modification that could lead to:
-
Increased Potency: The alkyne functionality may exhibit greater reactivity towards nucleophilic residues in target proteins, potentially resulting in lower IC50 values.
-
Altered Selectivity: The different geometry and electronic properties of the alkyne compared to the alkene could alter the binding affinity and selectivity for different enzyme targets.
-
Novel Mechanism of Action: While covalent modification is a likely mechanism, the specifics of the interaction and the downstream consequences could be unique.
Future research should focus on:
-
Synthesis and in vitro screening: The first step is to synthesize or procure this compound and perform the cytotoxicity and enzyme inhibition assays described above.
-
Mechanism of action studies: If significant biological activity is confirmed, further studies to identify the specific molecular targets and elucidate the detailed mechanism of action will be crucial.
-
Comparative studies: A head-to-head comparison with (E)-4-chlorobut-2-enoic acid and other relevant compounds will be essential to definitively establish the novelty and potential advantages of this compound.
References
- 1. (E)-4-chlorobut-2-enoic acid | 16197-90-3 | Benchchem [benchchem.com]
- 2. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Reproducibility of Experiments with 4-Chlorobut-2-ynoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-chlorobut-2-ynoic acid, a functionalized terminal alkyne, within the context of its likely application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in drug discovery and bioconjugation. Due to a notable lack of direct reproducibility studies on this compound in published literature, this guide draws upon established principles of CuAAC and data from analogous compounds to offer insights into its potential performance and challenges.
Performance Comparison of Terminal Alkynes in CuAAC
Alkynes bearing electron-withdrawing groups, such as propiolamides, have been shown to be more reactive in some cases.[1] The chloro- and carboxylic acid moieties in this compound are electron-withdrawing, which could theoretically enhance its reactivity in CuAAC by increasing the acidity of the terminal alkyne proton, a key factor in the rate-determining deprotonation step.[1] However, these functional groups may also introduce challenges related to stability and side reactions.
Below is a summary of the relative performance of various classes of terminal alkynes in CuAAC, which can serve as a benchmark for estimating the potential performance of this compound.
| Alkyne Class | Relative Reactivity | Potential for Side Reactions | Notes |
| Propargyl compounds | Good | Low | Often used as a standard due to a good balance of reactivity and stability.[2] |
| Propiolamides | High | Increased propensity for Michael addition.[2] | The electron-withdrawing amide group enhances reactivity. |
| Aromatic alkynes | Moderate | Dependent on ring substituents. | Electron-withdrawing groups on the aromatic ring can increase reactivity.[1] |
| Tertiary propargyl carbamates | Low | Prone to copper-induced fragmentation. | Not generally suitable for bioconjugation.[2] |
| This compound (Predicted) | Moderate to High | Potential for side reactions related to the chloro- and carboxyl groups. | The electron-withdrawing nature of the substituents may enhance reactivity, but could also affect stability. |
Experimental Protocols and Potential Reproducibility Challenges
The lack of published, detailed experimental protocols for reactions specifically involving this compound makes a direct assessment of reproducibility challenging. However, a general protocol for a CuAAC reaction can be outlined, highlighting steps where variability might arise.
General Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Sources of Irreproducibility with this compound:
-
Stability of the Reagent: Chloroalkanes can be susceptible to decomposition, and the stability of this compound under various storage and reaction conditions is not well-documented.[3] Aged samples may contain impurities that could affect reaction outcomes.
-
Side Reactions: The presence of the chloro- and carboxylic acid functional groups could lead to side reactions. For instance, the carboxylic acid may coordinate with the copper catalyst, potentially altering its catalytic activity. The chloro- group could undergo nucleophilic substitution under certain conditions.
-
Catalyst System: The choice of copper source, reducing agent, and ligands can significantly impact the efficiency and reproducibility of CuAAC reactions.[4] The optimal catalyst system for this compound would need to be determined empirically.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time can influence the yield and purity of the product. These parameters would require careful optimization for any given reaction involving this compound.
Alternative Compounds for Click Chemistry
Given the uncertainties surrounding this compound, researchers may consider more established alternatives for their applications.
| Alternative Compound | Advantages | Disadvantages |
| Propargyl Alcohol/Amine/Acid | Commercially available, well-characterized, good reactivity in CuAAC.[2] | May require functionalization for specific applications. |
| Pent-4-ynoic Acid | Commercially available, provides a carboxylic acid handle for further conjugation. | Generally exhibits standard alkyne reactivity. |
| Strain-Promoted Alkynes (e.g., DBCO, BCN) | Enable copper-free click chemistry, which is advantageous for in vivo applications. | Can be more expensive and synthetically complex. |
Signaling Pathway Visualization
The CuAAC reaction, where this compound would likely be employed, is a bioorthogonal ligation method. It is used to connect a molecule of interest (e.g., a drug, a fluorescent probe) to a biological target that has been metabolically or genetically engineered to contain an azide group.
Conclusion
While this compound presents an interesting functionalized alkyne for potential use in CuAAC reactions, the current lack of specific experimental data and reproducibility studies necessitates a cautious approach. Its electron-withdrawing substituents may enhance reactivity, but could also introduce stability and side-reaction concerns. Researchers should consider well-established alternatives and, if choosing to work with this compound, be prepared to undertake thorough optimization and characterization to ensure reproducible results. The development and publication of detailed experimental protocols for this compound would be a valuable contribution to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-chlorobut-2-ynoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-chlorobut-2-ynoic acid, a corrosive and halogenated organic compound, is critical for ensuring laboratory safety and regulatory compliance. Due to its dual hazardous nature, in-lab treatment such as neutralization is not recommended. Instead, it must be disposed of as hazardous waste through a licensed contractor.
This compound is classified as a UN 3265 Corrosive liquid, acidic, organic, n.o.s., Hazard Class 8, Packing Group III.[1][2][3] This classification underscores the significant risk of severe skin burns and eye damage upon contact. Compounding this hazard is its chemical structure as a halogenated organic acid, which necessitates specific disposal protocols to prevent environmental contamination.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to consult your institution's specific hazardous waste management guidelines. The following are general operational steps for safely preparing this compound for disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles. A face shield is recommended when handling larger quantities.
-
Fume Hood: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Spill Kit: Ensure a spill kit appropriate for corrosive and organic materials is readily accessible.
Logistical and Operational Disposal Plan
The recommended disposal procedure prioritizes safety and compliance by treating this compound as a halogenated organic waste.
Step 1: Waste Segregation
Proper segregation is the most critical step. This compound waste must be collected separately from non-halogenated organic waste and other incompatible waste streams.[4][5][6][7]
-
Primary Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated, properly labeled, and chemically compatible container. The container should be made of glass or another material resistant to corrosive organics.
-
Incompatible Wastes: Do not mix this waste with bases, oxidizing agents, or non-halogenated organic solvents.[1][5] Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[8]
Step 2: Waste Container Labeling
Properly label the hazardous waste container before adding any waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards: "Corrosive (Class 8), Halogenated Organic"
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: The container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store it away from incompatible materials, particularly bases and oxidizers.
-
Ventilation: The storage area should be well-ventilated.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste. Do not attempt to dispose of this chemical down the drain or in regular trash. Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.[4]
Summary of Key Disposal Data
| Parameter | Guideline | Source |
| UN Number | 3265 | [1][2][3] |
| Hazard Class | 8 (Corrosive) | [1][2][3][9][10][11] |
| Packing Group | III (Minor Danger) | [1][2] |
| Primary Disposal Route | Collection as Halogenated Organic Hazardous Waste | [4][5][6][7] |
| Recommended Treatment | High-Temperature Incineration (by licensed facility) | [4] |
| Incompatible Waste Streams | Bases, Oxidizing Agents, Non-Halogenated Organics | [1][5][7] |
| In-Lab Treatment | Not Recommended | Implied by halogenated nature |
Experimental Protocol: Neutralization (For Informational Purposes Only - Not Recommended for this Compound)
While neutralization is a common procedure for corrosive wastes, it is not recommended for this compound due to its halogenated nature. The following is a general protocol for neutralizing a simple corrosive acid, provided here for educational context.
-
Work in a Fume Hood: All steps must be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Slowly add the acid to a large volume of cold water (a 1:10 acid-to-water ratio is a safe starting point). Never add water to acid.
-
Cooling: Place the container with the diluted acid in an ice bath to manage the heat generated during neutralization.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, to the diluted acid while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: If local regulations permit, the neutralized solution may be disposed of down the drain with copious amounts of water. However, for halogenated compounds, this is not the appropriate final step.
This protocol highlights the steps for reducing the corrosive hazard, but it does not address the persistence and potential environmental toxicity of the halogenated organic molecule itself, which is why disposal through a hazardous waste contractor is necessary.
Disposal Workflow for this compound
Caption: Decision workflow for the disposal of this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Class 8 Hazardous Waste Guide | HWH Environmental [hwhenvironmental.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Operational Guidance for 4-chlorobut-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-chlorobut-2-ynoic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive organic acid that can cause severe skin irritation and serious eye damage.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent direct contact. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment |
| Hand Protection | Gloves: Chemical-resistant gloves are mandatory. Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of Butyl rubber, Neoprene, or Nitrile rubber. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected. For prolonged or immersive contact, heavier-duty gloves are recommended. |
| Eye and Face Protection | Goggles and Face Shield: Chemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to the goggles. |
| Respiratory Protection | Respirator: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. |
| Protective Clothing | Lab Coat/Apron: A chemically resistant lab coat or apron should be worn to protect against skin contact. For larger quantities or operations with a high splash potential, a chemical-resistant suit may be necessary. |
| Foot Protection | Closed-toe Shoes: Sturdy, closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled. |
Operational Plan for Safe Handling
To ensure safe handling and minimize exposure, the following operational procedures must be followed:
-
Work Area: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Transporting: When moving the chemical, use a secondary container, such as a bottle carrier, to prevent spills in case of breakage.
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a chemical-resistant spatula for solids or a pipette for solutions.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. The container should be tightly sealed and clearly labeled.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Chemical Spill Response Workflow
In the event of a spill, a prompt and safe response is crucial. The following diagram outlines the logical workflow for managing a spill of this compound.
Disposal Plan
As a halogenated organic acid, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Do not dispose of this chemical down the drain.
| Disposal Step | Procedure |
| Waste Collection | Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated, properly labeled, and chemically compatible waste container. The container should be kept closed when not in use. |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "solution in..."). |
| Storage of Waste | Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials. |
| Final Disposal | Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Halogenated organic waste is typically sent for incineration.[2] |
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
